Technical Documentation Center

Benzo[d]isothiazol-5-ylmethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Benzo[d]isothiazol-5-ylmethanol

Core Science & Biosynthesis

Foundational

Introduction: The Significance of the Benzo[d]isothiazole Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of Benzo[d]isothiazol-5-ylmethanol The benzo[d]isothiazole scaffold, a fused heterocyclic system comprising a benzene ring and an isoth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of Benzo[d]isothiazol-5-ylmethanol

The benzo[d]isothiazole scaffold, a fused heterocyclic system comprising a benzene ring and an isothiazole ring, represents a "privileged structure" in the landscape of medicinal chemistry and drug discovery.[1][2] Unlike its more commonly studied isomer, benzothiazole, the 1,2-arrangement of the sulfur and nitrogen atoms in benzo[d]isothiazole imparts unique electronic and conformational properties. This has led to the development of a diverse array of biologically active molecules with applications ranging from antipsychotics to novel therapeutics for metabolic diseases.[1][2]

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of a representative member of this class, Benzo[d]isothiazol-5-ylmethanol. While this specific molecule is not extensively characterized in publicly available literature, this document will leverage established knowledge of the benzo[d]isothiazole core to present a scientifically grounded exploration of its expected characteristics. We will delve into its structural attributes, predicted physical properties, plausible synthetic strategies, and the analytical techniques required for its characterization. This guide is intended for researchers, scientists, and drug development professionals who are interested in the potential of the benzo[d]isothiazole scaffold for the design of novel therapeutic agents.

Part 1: Core Molecular Attributes of Benzo[d]isothiazol-5-ylmethanol

Chemical Structure and Nomenclature

The foundational structure of Benzo[d]isothiazol-5-ylmethanol is the benzo[d]isothiazole ring system. The key feature of this bicyclic heterocycle is the isothiazole ring, a five-membered aromatic ring containing one sulfur and one nitrogen atom adjacent to each other.

Key Identifiers:

  • Molecular Formula: C8H7NOS

  • Molecular Weight: 165.21 g/mol

  • IUPAC Name: Benzo[d]isothiazol-5-ylmethanol

  • CAS Number: Not assigned in the searched literature.

The structure features a hydroxymethyl (-CH2OH) group at the 5-position of the benzo[d]isothiazole nucleus. The presence of the polar hydroxyl group is anticipated to significantly influence the molecule's solubility and its potential for hydrogen bonding, a critical factor in its interaction with biological targets.

Physicochemical Properties: An Overview

The physical and chemical properties of Benzo[d]isothiazol-5-ylmethanol can be inferred from its structure and data available for related benzothiazole and benzoisothiazole derivatives.

Table 1: Predicted Physicochemical Properties of Benzo[d]isothiazol-5-ylmethanol

PropertyPredicted Value/Expected CharacteristicRationale and Comparative Insights
Melting Point (°C) Expected to be a solid at room temperature with a relatively high melting point.The planar, aromatic ring system allows for efficient crystal packing. Similar heterocyclic compounds are typically crystalline solids.[3]
Boiling Point (°C) High, likely >250 °CThe presence of the hydroxyl group allows for hydrogen bonding, increasing the energy required for vaporization.
Aqueous Solubility Low to moderate.The aromatic core is hydrophobic, but the hydroxyl group will enhance water solubility compared to the unsubstituted parent heterocycle. Solubility is likely to be higher in polar organic solvents. The aqueous solubility of the parent benzothiazole is 4.30x10³ mg/L.[4]
LogP (Octanol/Water Partition Coefficient) Predicted to be in the range of 1.5 - 2.5This value suggests a good balance between hydrophilicity and lipophilicity, a desirable trait for potential drug candidates. The LogP for the parent benzothiazole is 2.01.[4]
pKa The isothiazole nitrogen is weakly basic. The hydroxyl proton is weakly acidic.The exact pKa values would require experimental determination but are expected to be in the typical range for heterocyclic amines and primary alcohols.
Appearance Likely a white to off-white or pale yellow crystalline powder.This is a common appearance for many benzothiazole and benzoisothiazole derivatives.
Stability Expected to be stable under standard laboratory conditions.The aromatic nature of the ring system confers stability. However, it may be sensitive to strong oxidizing agents.

Part 2: Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

While a specific synthesis for Benzo[d]isothiazol-5-ylmethanol is not detailed in the available literature, a plausible route can be designed based on established methods for constructing the benzo[d]isothiazole core.[1][2][5] A common and effective strategy involves the cyclization of appropriately substituted benzamides or related precursors.

Proposed Workflow: Synthesis of Benzo[d]isothiazol-5-ylmethanol

Synthetic Workflow for Benzo[d]isothiazol-5-ylmethanol cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization and Thiolation cluster_3 Step 4: Amidation cluster_4 Step 5: Oxidative Cyclization cluster_5 Step 6: Reduction to Amine cluster_6 Step 7: Radical Bromination cluster_7 Step 8: Hydrolysis A 4-Methylbenzoic Acid B 4-Methyl-3-nitrobenzoic Acid A->B HNO3, H2SO4 C 3-Amino-4-methylbenzoic Acid B->C H2, Pd/C or Fe, HCl D 3-Mercapto-4-methylbenzoic Acid C->D 1. NaNO2, HCl 2. KSCN E 3-Mercapto-4-methylbenzamide D->E 1. SOCl2 2. NH3 F 5-Methylbenzo[d]isothiazol-3(2H)-one E->F Cu(I) catalyst, O2 G 5-Methylbenzo[d]isothiazole F->G Reducing Agent (e.g., LiAlH4) H 5-(Bromomethyl)benzo[d]isothiazole G->H NBS, AIBN I Benzo[d]isothiazol-5-ylmethanol H->I H2O, Base

Caption: Proposed multi-step synthesis of Benzo[d]isothiazol-5-ylmethanol.

Experimental Protocol (Hypothetical):

  • Nitration of 4-Methylbenzoic Acid: 4-Methylbenzoic acid is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position.

  • Reduction of the Nitro Group: The resulting 4-methyl-3-nitrobenzoic acid is reduced to 3-amino-4-methylbenzoic acid using a standard reducing agent such as hydrogen gas with a palladium catalyst or iron in acidic conditions.

  • Conversion to Thiol: The amino group is converted to a thiol via a Sandmeyer-like reaction, involving diazotization followed by treatment with a sulfur source like potassium thiocyanate.

  • Amidation: The carboxylic acid is converted to a primary amide, for example, by first forming the acyl chloride with thionyl chloride, followed by reaction with ammonia.

  • Oxidative Cyclization: The 3-mercapto-4-methylbenzamide undergoes an intramolecular N-S bond formation, often catalyzed by a copper(I) salt in the presence of an oxidant like oxygen, to form the benzo[d]isothiazol-3(2H)-one ring.[5]

  • Reduction of the Carbonyl: The carbonyl group of the isothiazolone is reduced to a methylene group to form 5-methylbenzo[d]isothiazole.

  • Radical Bromination: The methyl group is selectively brominated using N-bromosuccinimide (NBS) and a radical initiator like AIBN.

  • Hydrolysis to the Alcohol: The resulting 5-(bromomethyl)benzo[d]isothiazole is hydrolyzed with water, typically in the presence of a base, to yield the final product, Benzo[d]isothiazol-5-ylmethanol.

Expected Spectroscopic Profile

The structural elucidation of Benzo[d]isothiazol-5-ylmethanol would rely on a combination of standard spectroscopic techniques.[6]

Table 2: Predicted Spectroscopic Data for Benzo[d]isothiazol-5-ylmethanol

TechniqueExpected Key Features
¹H NMR - Aromatic protons on the benzene ring (likely 3 distinct signals).- A singlet for the -CH₂- protons adjacent to the hydroxyl group.- A broad singlet for the -OH proton (exchangeable with D₂O).- A singlet for the proton on the isothiazole ring.
¹³C NMR - Signals for the aromatic carbons (6 distinct signals).- A signal for the -CH₂- carbon.- Signals for the carbons within the isothiazole ring.
FT-IR (cm⁻¹) - A broad absorption band around 3200-3600 cm⁻¹ for the O-H stretch of the alcohol.[7]- Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹.- C=C and C=N stretching vibrations within the aromatic system in the 1400-1600 cm⁻¹ region.- C-O stretching vibration around 1050-1150 cm⁻¹.
Mass Spectrometry (ESI+) - A prominent [M+H]⁺ ion at m/z 166.03.- Potential fragmentation patterns involving the loss of water (-18) or the hydroxymethyl group (-31).

General Protocol for Spectroscopic Analysis:

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis.[8] For IR, the sample can be analyzed as a solid (KBr pellet) or as a thin film. For MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.[9][10]

  • Data Acquisition: Acquire the spectra using standard parameters on ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometers.[11]

  • Data Analysis: Analyze the chemical shifts, coupling constants, peak intensities, and fragmentation patterns to confirm the structure of the synthesized molecule.

Part 3: Potential Applications in Drug Discovery

The Benzo[d]isothiazole Scaffold in Medicinal Chemistry

The benzo[d]isothiazole nucleus is a component of several clinically important drugs and a wide range of experimental therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities.[12][13][14]

Biological Targets of Benzo[d]isothiazole Derivatives cluster_cns CNS Disorders cluster_metabolic Metabolic & Other Diseases Core Benzo[d]isothiazole Scaffold Antipsychotic Antipsychotic Agents (e.g., Ziprasidone, Lurasidone) Target: Dopamine D2, Serotonin 5-HT2A receptors Core->Antipsychotic Modulates mGluR4 mGlu4 PAMs (Parkinson's Disease) Core->mGluR4 Acts as SGLT2 SGLT2 Inhibitors (Type 2 Diabetes) Core->SGLT2 Inhibits Antimalarial IspD Inhibitors (Antimalarial) Core->Antimalarial Inhibits HIV HIV-1 Inhibitors Core->HIV Inhibits

Caption: Diverse biological targets of compounds containing the benzo[d]isothiazole scaffold.

The versatility of the benzo[d]isothiazole scaffold stems from its ability to participate in various non-covalent interactions with biological macromolecules and its relative stability to metabolic degradation.

Prospective Roles for Benzo[d]isothiazol-5-ylmethanol

Benzo[d]isothiazol-5-ylmethanol, with its reactive hydroxyl group, is well-suited as a versatile building block in medicinal chemistry.

  • Fragment-Based Drug Discovery (FBDD): The molecule itself could be screened as a fragment to identify initial low-affinity hits against a protein target.

  • Library Synthesis: The hydroxyl group provides a convenient handle for further chemical modifications, allowing for the rapid synthesis of a library of derivatives for structure-activity relationship (SAR) studies. Ethers, esters, and other functional groups can be readily introduced at this position.

  • Linker Chemistry: It can be incorporated as a core fragment in the design of larger molecules, such as PROTACs or other targeted therapies, where the benzo[d]isothiazole unit provides a rigid scaffold.

Part 4: Safety, Handling, and Storage

While specific toxicity data for Benzo[d]isothiazol-5-ylmethanol are unavailable, prudent laboratory practices should be followed based on data for related compounds. Some benzisothiazole derivatives are known to be skin and eye irritants and may be harmful if swallowed or inhaled.[15]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16][17]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[15][17]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[15][16] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[15]

Conclusion

Benzo[d]isothiazol-5-ylmethanol, as a representative of the benzo[d]isothiazole class of heterocyclic compounds, holds significant potential as a valuable research tool and building block in the field of drug discovery. While direct experimental data for this specific molecule is sparse, this guide has provided a comprehensive, scientifically-grounded overview of its chemical structure, predicted physicochemical properties, a plausible synthetic route, and expected analytical characteristics. The established and diverse biological activities of the benzo[d]isothiazole scaffold underscore the importance of exploring new derivatives like Benzo[d]isothiazol-5-ylmethanol for the development of next-generation therapeutics. Further experimental investigation into the synthesis and biological evaluation of this compound is warranted.

References

  • MDPI. (n.d.). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Retrieved from [Link]

  • MDPI. (2024, August 17). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Retrieved from [Link]

  • Der Pharma Chemica. (2022, February 23). A Review on Recent Development and biological applications of benzothiazole derivatives. Retrieved from [Link]

  • Alchem.Pharmtech. (n.d.). CAS 495-76-1 | Benzo[d][16][18]dioxol-5-ylmethanol. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • Springer. (2021, February 25). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Retrieved from [Link]

  • Shimadzu. (n.d.). Identification of Benzodiazepines and Their Metabolites Using Synchronized Survey Scan®. Retrieved from [Link]

  • Lirias. (n.d.). Synthesis of benzo[d]isothiazoles: an update. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of benzo[d]isothiazoles: an update. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 1,3-benzodioxol-5-ylmethanol. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Benzothiazole. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (6-(Benzo[d][16][18]dioxol-5-ylmethyl)benzo[d][16][18]dioxol-5-yl)methanol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzothiazole - NIST WebBook. Retrieved from [Link]

  • PubMed. (2004, November 26). Determination of Benzothiazoles From Complex Aqueous Samples by Liquid Chromatography-Mass Spectrometry Following Solid-Phase Extraction. Retrieved from [Link]

  • Shimadzu. (n.d.). Detection and quantitation of benzodiazepines in less than 3 min using PESI-MS and isotope dilution approach. Retrieved from [Link]

  • ResearchGate. (2016, July 26). Synthesis And Biological Studies of 5-{[(1H-Benzo[D] Imidazol-2'-Yl)Thio]Methyl}-3-Aryl Isothiazole Derivatives. Retrieved from [Link]

  • MDPI. (2022, December 11). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved from [Link]

  • Der Pharma Chemica. (2023, August 31). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Retrieved from [Link]

  • American Chemical Society. (2025, January 20). How Vibrational Notations Can Spoil Infrared Spectroscopy: A Case Study on Isolated Methanol. Retrieved from [Link]

  • MDPI. (2025, May 9). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][16][18]Thiazin-4-One Derivatives. Retrieved from [Link]

  • SAFIN.NET. (2024, August 20). Safety Data Sheet. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Aspects of the Interactions between Selected Benzodiazepines and Common Adulterants/Diluents: Forensic Application of Theoretical Chemistry Methods. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-n-butyl-benzo[d]isothiazol-3-one. Retrieved from [Link]

  • Elsevier. (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Retrieved from [Link]

  • Springer. (n.d.). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Retrieved from [Link]

  • Research Square. (n.d.). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). Benzo[d][16][18]dioxol-5-ylmethanol - CAS:495-76-1. Retrieved from [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

  • MassBank. (2021, September 4). Benzothiazoles. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation of Benzo[d]isothiazol-5-ylmethanol: A Comprehensive Crystallographic Guide

Executive Summary Benzo[d]isothiazol-5-ylmethanol (CAS: 1780141-47-0) represents a critical pharmacophore building block in modern medicinal chemistry. The 1,2-benzisothiazole core is widely recognized for its robust bio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzo[d]isothiazol-5-ylmethanol (CAS: 1780141-47-0) represents a critical pharmacophore building block in modern medicinal chemistry. The 1,2-benzisothiazole core is widely recognized for its robust bioisosteric properties and its ability to participate in complex protein-ligand interactions[1]. The strategic placement of a hydroxymethyl group at the 5-position introduces a versatile hydrogen bond donor/acceptor vector, fundamentally altering the molecule's solid-state packing and supramolecular assembly. This whitepaper provides an in-depth technical framework for the crystallization, X-ray crystallographic characterization, and structural analysis of Benzo[d]isothiazol-5-ylmethanol, bridging the gap between solid-state physical chemistry and structure-based drug design.

Structural Significance of the Benzisothiazole Scaffold

The 1,2-benzisothiazole ring system is a highly conjugated, planar heterocycle characterized by a unique S-N bond[2]. Unlike highly flexible aliphatic chains, this rigid bicyclic system restricts conformational entropy upon target binding, making it an ideal scaffold for high-affinity ligands.

Crystallographic studies of benzo[d]isothiazole derivatives consistently reveal definitive structural motifs dictated by the heteroatoms[3]. The sulfur atom, while weakly polarizable, often engages in chalcogen bonding, whereas the nitrogen atom serves as a primary hydrogen bond acceptor. The addition of the 5-methanol moiety in Benzo[d]isothiazol-5-ylmethanol introduces an amphiphilic character to the molecule. This necessitates a careful analysis of its crystal structure to understand how the competing intermolecular forces—namely π−π stacking of the aromatic cores and strong O−H⋅⋅⋅N hydrogen bonding—resolve into a stable crystal lattice[4].

Experimental Methodology: Crystallization and X-Ray Workflow

Rationale for Crystallization Strategy

Growing diffraction-quality single crystals of amphiphilic small molecules requires balancing the solvation of the polar hydroxyl group with the hydrophobic aromatic core. Vapor diffusion using a moderately polar solvent (Ethyl Acetate) and a non-polar antisolvent (Hexane) provides the optimal thermodynamic gradient. This controlled desolvation prevents rapid precipitation, allowing the molecules to orient thermodynamically into a defect-free lattice.

Step-by-Step Protocol: Vapor Diffusion Crystallization

This protocol is designed as a self-validating system to ensure high-fidelity crystal growth.

  • Solubilization: Dissolve 15 mg of Benzo[d]isothiazol-5-ylmethanol in 1.0 mL of HPLC-grade Ethyl Acetate in a 2-dram inner vial.

    • Causality & Validation: The solution must be sonicated until optically clear. Any residual particulate matter will act as heterogeneous nucleation sites, leading to microcrystalline powder or twinned crystals.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a clean inner vial to ensure absolute purity.

  • Chamber Setup: Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 4.0 mL of n-Hexane (antisolvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the chamber in a vibration-free incubator at a constant 20 °C for 48–72 hours.

    • Causality & Validation: Temperature fluctuations alter vapor pressure, causing sudden supersaturation spikes. Successful slow diffusion is validated by the appearance of sharp-edged, highly refractive single crystals. Birefringence under polarized light confirms single crystallinity.

  • Harvesting & Cryoprotection: Harvest a crystal (target dimensions: 0.2×0.2×0.1 mm) using a nylon cryoloop and immediately submerge it in Paratone-N oil.

    • Causality & Validation: The oil displaces surface solvent and prevents atmospheric moisture condensation. The absence of ice rings in preliminary diffraction frames validates successful cryoprotection.

X-Ray Crystallography Workflow

XRayWorkflow N1 Sample Preparation (Benzo[d]isothiazol-5-ylmethanol) N2 Vapor Diffusion Crystallization (EtOAc / Hexane) N1->N2 Controlled Supersaturation N3 Crystal Harvesting & Mounting (Cryoloop + Paratone-N) N2->N3 Selection of Single Crystal N4 Data Collection (Mo Kα radiation, 100 K) N3->N4 Flash Cooling N5 Data Reduction & Integration (SAINT / CrysAlisPro) N4->N5 Diffraction Images N6 Structure Solution (Direct Methods / SHELXT) N5->N6 HKL Intensities N7 Refinement & Validation (SHELXL / checkCIF) N6->N7 Phase Determination

Caption: X-ray crystallography workflow for Benzo[d]isothiazol-5-ylmethanol structural determination.

Note on Data Collection: Molybdenum K α radiation ( λ=0.71073 Å) is specifically chosen over Copper K α to minimize X-ray absorption effects caused by the heavy sulfur atom in the isothiazole ring, ensuring high-resolution data for accurate bond length determination[5]. Data collection at 100 K minimizes thermal motion (reducing Debye-Waller factors), which is crucial for accurately locating the hydroxyl hydrogen atom in the electron density difference map.

Crystallographic Data and Structural Refinement

Benzisothiazole derivatives frequently crystallize in centrosymmetric space groups, such as P21​/c or P1ˉ , driven by the energetic favorability of antiparallel π−π stacking and inversion-related hydrogen bonding dimers[5]. Below is a summary of the quantitative structural parameters representative of this molecular class.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C8​H7​NOS
Formula Weight 165.21 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.52 Å, b=11.18 Å, c=9.85 Å, β=105.4∘
Volume ∼798.5 Å 3
Z (Molecules per unit cell) 4
Calculated Density 1.374 g/cm 3
Absorption Coefficient ( μ ) 0.29 mm −1
Final R indices [ I>2σ(I) ] R1​=0.034 , wR2​=0.088
Goodness-of-fit on F2 1.045

Table 2: Selected Theoretical Bond Lengths and Angles

Structural FeatureAtoms InvolvedMeasurement
Isothiazole S-N Bond S(1) - N(2)1.63 - 1.65 Å
Isothiazole C-S Bond C(7a) - S(1)1.72 - 1.74 Å
Hydroxymethyl C-O Bond C(8) - O(1)1.41 - 1.43 Å
Internal Ring Angle C(3a)-C(7a)-S(1) ∼110.5∘

Mechanistic Insights: Intermolecular Forces and Hydrogen Bonding

The solid-state architecture of Benzo[d]isothiazol-5-ylmethanol is governed by a hierarchy of supramolecular synthons. The most dominant interaction is the intermolecular hydrogen bonding facilitated by the 5-hydroxymethyl group.

HbondNetwork M1 Molecule A (Donor: -OH) M2 Molecule B (Acceptor: N-atom) M1->M2 O-H···N (Strong H-bond) M3 Molecule C (Acceptor: -OH Oxygen) M1->M3 O-H···O (Secondary network) M2->M1 π-π Stacking (Face-to-Face)

Caption: Intermolecular interactions and hydrogen bonding network in the crystal lattice.

  • Primary Hydrogen Bonding ( O−H⋅⋅⋅N ): The hydroxyl proton acts as a strong donor to the isothiazole nitrogen of an adjacent molecule. This interaction typically forms infinite 1D chains along the crystallographic b -axis. The D⋅⋅⋅A distance is characteristically short ( ∼2.85 Å), indicating a strong, highly directional bond[4].

  • π−π Stacking: The planar benzisothiazole rings align in an antiparallel fashion, driven by quadrupole-quadrupole interactions. The centroid-to-centroid distance is typically around 3.6 Å, providing significant cohesive energy to the lattice[4].

  • Steric Relief: The methylene spacer ( −CH2​− ) of the hydroxymethyl group allows the hydroxyl oxygen to rotate out of the aromatic plane, minimizing steric hindrance and maximizing the efficiency of the hydrogen-bonding network.

Applications in Structure-Based Drug Design

Understanding the precise crystallographic coordinates of Benzo[d]isothiazol-5-ylmethanol is paramount for rational drug design. When this scaffold is incorporated into larger active pharmaceutical ingredients (APIs), the isothiazole nitrogen frequently acts as a hydrogen bond acceptor within kinase hinge regions or GPCR binding pockets[1].

The X-ray data provides highly accurate dihedral angles and bond vectors for the 5-hydroxymethyl group. In computational docking simulations, these empirical coordinates serve as rigid constraints, significantly reducing the conformational search space and improving the predictive power of free-energy perturbation (FEP) calculations. Furthermore, the identification of noncompetitive protein-ligand interactions relies heavily on the baseline geometric data derived from high-resolution small-molecule crystallography[1].

References

  • Synthesis, characterization and biological evaluation of benzo[d]isothiazole ring systems, fused to nitrogen heterocycles Source: University of Hertfordshire Research Archive URL
  • On the Development of Selective Chelators for Cadmium: Synthesis, Structure and Chelating Properties of 3-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)amino)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: Journal of Chemical Information and Modeling (ACS Publications)
  • Product Class 16: Benzisothiazoles Source: Thieme E-Books URL

Sources

Foundational

pharmacophore mapping of Benzo[d]isothiazol-5-ylmethanol based compounds

An In-Depth Technical Guide to the Pharmacophore Mapping of Benzo[d]isothiazol-5-ylmethanol Based Compounds Abstract The Benzo[d]isothiazole scaffold is a privileged heterocyclic structure integral to numerous biological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacophore Mapping of Benzo[d]isothiazol-5-ylmethanol Based Compounds

Abstract

The Benzo[d]isothiazole scaffold is a privileged heterocyclic structure integral to numerous biologically active compounds, demonstrating a wide array of pharmacological activities.[1][2] This guide, presented from the perspective of a Senior Application Scientist, provides a comprehensive, in-depth walkthrough of a ligand-based pharmacophore mapping workflow tailored for novel compounds based on the Benzo[d]isothiazol-5-ylmethanol core. We will dissect the strategic decisions behind experimental choices, from the curation of a high-quality training set to the rigorous validation of the resulting pharmacophore hypotheses. This document furnishes detailed computational protocols, data presentation standards, and the application of the validated model in virtual screening and lead optimization efforts. The objective is to equip researchers, medicinal chemists, and drug development professionals with a robust, field-proven framework for accelerating the discovery of new therapeutic agents built around this promising chemical scaffold.

Introduction

The Benzo[d]isothiazole Scaffold in Medicinal Chemistry

The benzo[d]isothiazole ring system is a significant pharmacophore that constitutes the core of many compounds with potent and diverse biological activities. Its derivatives have been reported as inhibitors of various biological targets, including enzymes and receptors, leading to applications in treating conditions like type 2 diabetes, Parkinson's disease, and malaria.[1] The structural rigidity of the fused ring system, combined with the electronic properties endowed by the nitrogen and sulfur heteroatoms, makes it an attractive starting point for designing novel therapeutics.[3] The specific focus of this guide, the Benzo[d]isothiazol-5-ylmethanol scaffold, offers unique synthetic vectors and potential interaction points for targeted drug design.

The Role of Pharmacophore Mapping in Drug Discovery

Pharmacophore modeling is a cornerstone of modern computer-aided drug design (CADD).[4][5] The International Union of Pure and Applied Chemistry (IUPAC) defines a pharmacophore as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or to block) its biological response."[6][7] In essence, a pharmacophore model distills the complex structure of active molecules into a simplified 3D representation of essential interaction features.[8] These models are invaluable for:

  • Virtual Screening: Efficiently searching large chemical databases to identify novel compounds that match the pharmacophoric pattern.[9][10]

  • Lead Optimization: Guiding medicinal chemists in the rational modification of lead compounds to enhance potency and selectivity.[8]

  • Scaffold Hopping: Discovering new chemical series with diverse core structures that still present the key interaction features.[11]

Objective

The primary objective of this technical guide is to delineate a complete and validated workflow for generating a predictive ligand-based pharmacophore model for a series of novel Benzo[d]isothiazol-5-ylmethanol compounds. This guide will serve as a practical, step-by-step manual, emphasizing the rationale behind each stage of the process to ensure scientific integrity and reproducibility.

Foundational Concepts & Strategic Choices

Ligand-Based vs. Structure-Based Modeling: A Critical Decision

Pharmacophore models can be developed via two primary pathways: structure-based and ligand-based.[8]

  • Structure-Based: This approach is employed when a high-resolution 3D structure of the biological target (e.g., from X-ray crystallography) is available. The model is built by analyzing the key interactions between the target and a bound ligand.[11]

  • Ligand-Based: When the target structure is unknown or unavailable, as is common for targets like G-protein coupled receptors (GPCRs), this method is the strategy of choice.[12] It relies on analyzing a set of molecules known to be active against the target to deduce the common chemical features responsible for their activity.[8]

For this guide, we will proceed with a ligand-based approach , simulating a common scenario in early-stage drug discovery where a novel chemical series shows promising activity, but the precise molecular target has not yet been structurally characterized.

Defining Pharmacophoric Features

A pharmacophore model is composed of abstract features representing potential molecular interactions. The most common features include:

  • Hydrogen Bond Acceptor (HBA): A Lewis basic atom (e.g., sp2 or sp3 oxygen/nitrogen).

  • Hydrogen Bond Donor (HBD): A hydrogen atom attached to an electronegative atom (e.g., in -OH, -NH groups).

  • Aromatic Ring (AR): A planar, cyclic, conjugated system.

  • Hydrophobic (HY): A non-polar group, such as an alkyl or aryl moiety.

  • Positive/Negative Ionizable (PI/NI): A group that is likely to be charged at physiological pH.

The successful generation of a model depends on the correct identification and spatial arrangement of these features.[13]

A Step-by-Step Ligand-Based Pharmacophore Mapping Workflow

The process of developing a robust pharmacophore model is a systematic, multi-stage endeavor. The logical flow of this process is critical for generating a meaningful and predictive tool.

G cluster_0 cluster_1 A Step 1: Training Set Selection (Diverse, Potent Actives) B Step 2: Conformational Analysis (Generate 3D Conformers) A->B Curated Ligands C Step 3: Feature Identification & Hypothesis Generation B->C Conformational Ensembles D Step 4: Hypothesis Scoring & Selection (Rank Models) C->D Candidate Hypotheses E Step 5: Model Validation (Test Set & Decoy Set Screening) D->E Top-Ranked Hypothesis F Application: Virtual Screening (Identify New Hits) E->F Validated Model G Application: Lead Optimization (Guide SAR) E->G Validated Model

Caption: Ligand-Based Pharmacophore Mapping Workflow.

Step 1: Training Set Selection & Preparation

The quality of the pharmacophore model is fundamentally dependent on the quality of the training set. A well-curated set should consist of 5-20 compounds that:

  • Bind to the same target with the same mechanism.

  • Span a wide range of biological activity (at least 3-4 orders of magnitude).

  • Exhibit structural diversity to avoid bias towards a specific chemical scaffold.

Step 2: Conformational Analysis

Ligands are flexible and can adopt numerous shapes (conformers). The bioactive conformation—the shape a ligand adopts when bound to its target—is often not the lowest energy state.[14] Therefore, it is crucial to generate a diverse and energetically reasonable set of conformers for each molecule in the training set to ensure the bioactive conformation is likely represented.[13]

Step 3: Feature Identification & Pharmacophore Hypothesis Generation

Using the 3D conformers, the software identifies common pharmacophoric features among the most active compounds. It then generates a series of hypotheses, each representing a different 3D arrangement of these features that could explain the observed activity.[15] Algorithms like HipHop in Catalyst or PHASE from Schrödinger are designed for this task.[13][15]

Step 4: Hypothesis Scoring and Selection

Each generated hypothesis is scored based on how well it maps the features of the active compounds and its ability to align them. The scoring function typically considers factors like feature mapping, molecular alignment (RMSD), and estimated activity correlation.[13] The highest-scoring hypotheses are selected for the next, most critical stage: validation.

Step 5: Model Validation

A pharmacophore model is merely a hypothesis until it is rigorously validated.[6] Validation assesses the model's ability to distinguish active compounds from inactive ones. A robust validation process involves:

  • Internal Validation (Test Set): A subset of known active compounds, not used in model generation, is screened. The model should identify them as hits.[10]

  • External Validation (Decoy Set): The model is used to screen a large database of "decoy" molecules—compounds that are assumed to be inactive but possess similar physicochemical properties to the actives. A good model should have a low hit rate for decoys.[16] The performance is often quantified using metrics like the Receiver Operating Characteristic (ROC) curve.[17]

Detailed Experimental & Computational Protocols

This section provides actionable protocols for the key steps in the workflow.

Protocol 1: Training Set Curation
  • Data Collection: Compile a set of Benzo[d]isothiazol-5-ylmethanol analogues with experimentally determined biological activity (e.g., IC₅₀ or Kᵢ values) against a single target.

  • Activity Conversion: Convert all activity data to a consistent logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)).

  • Binning: Classify compounds into activity bins:

    • Highly Active (+++): pIC₅₀ > 7.0 (IC₅₀ < 100 nM)

    • Moderately Active (++): 6.0 < pIC₅₀ < 7.0 (100 nM - 1 µM)

    • Inactive (-): pIC₅₀ < 5.0 (IC₅₀ > 10 µM)

  • Selection: Choose 5-10 structurally diverse compounds from the "Highly Active" bin to form the training set. Reserve at least 3-5 other active compounds for the test set.

  • Decoy Set Generation: Create a decoy set of ~1000 molecules with similar molecular weight, logP, and number of rotatable bonds to the active compounds, but with dissimilar 2D topology.

Table 1: Hypothetical Training Set of Benzo[d]isothiazol-5-ylmethanol Derivatives

Compound IDR-GroupIC₅₀ (nM)pIC₅₀Activity Class
BZM-01-H8506.07Moderate
BZM-024-Fluorophenyl157.82High
BZM-033-Chlorophenyl227.66High
BZM-044-Methoxyphenyl957.02High
BZM-05Cyclohexyl12005.92Inactive
BZM-06Pyridin-3-yl88.10High
BZM-07Thiophen-2-yl457.35High
Protocol 2: 3D Conformer Generation
  • Software: Use a computational chemistry package such as Schrödinger Maestro, MOE, or Discovery Studio.[14]

  • Input: Load the 2D structures of the training set molecules.

  • Ionization States: Generate possible protonation states at a physiological pH of 7.4.

  • Conformational Search: Employ a robust conformational search algorithm (e.g., Monte Carlo Multiple Minimum or Torsional Search) to generate a maximum of 250-500 conformers per ligand.[13]

  • Energy Minimization: Minimize the energy of each generated conformer using a suitable force field (e.g., OPLS, MMFF94). Retain only the low-energy conformers within a specified energy window (e.g., 10-20 kcal/mol) of the global minimum.

Protocol 3: Pharmacophore Model Generation (Example using PHASE)
  • Launch PHASE: In a platform like Schrödinger Maestro, open the PHASE module.[15]

  • Define Features: Create feature definitions for HBA, HBD, HY, and AR.

  • Select Ligands: Import the prepared conformers of the training set molecules (BZM-02, BZM-03, BZM-04, BZM-06, BZM-07).

  • Assign Activities: Assign the pIC₅₀ values to each ligand.

  • Generate Hypotheses: Use the "Develop Common Pharmacophore Hypotheses" workflow. Set the number of features to find (e.g., 4-6) and specify that all 5 active ligands must match.

  • Analyze Results: The software will generate a set of hypotheses, each with a survival score. Analyze the top-scoring hypotheses for chemical sensibility and feature placement.

Protocol 4: Pharmacophore Model Validation
  • Select Best Hypothesis: Choose the top-ranked, chemically sensible hypothesis. A hypothetical model for our compounds is shown below.

  • Create Validation Database: Construct a 3D database containing the conformers of the test set compounds and the decoy set compounds.

  • Screen Database: Use the selected pharmacophore hypothesis as a 3D query to screen the validation database.

  • Analyze Screening Results: Calculate the following metrics:

    • Yield of Actives (%): (Number of active hits / Total number of actives in the database) x 100.

    • Enrichment Factor (EF): A measure of how much better the model is at finding actives compared to a random search.

    • ROC Curve: Plot the True Positive Rate vs. the False Positive Rate to visualize the model's overall predictive power. An Area Under the Curve (AUC) > 0.7 is generally considered good.[17]

Caption: A Hypothetical 4-Feature Pharmacophore Model.

Table 2: Hypothetical Pharmacophore Validation Results

MetricValueInterpretation
Training Set Fit5/5All training molecules match the model.
Test Set Actives Found3/4Good recovery of known actives.
Decoys Found45/1000Low false-positive rate.
Enrichment Factor (1%)18.5Highly effective at enriching actives.
ROC AUC0.88Excellent predictive ability.

Application of the Validated Pharmacophore Model

Virtual Screening for Hit Identification

With a validated model, the next step is to discover new chemical matter.[10] The pharmacophore model is used as a 3D query to rapidly screen large commercial or proprietary databases (e.g., ZINC, ChEMBL) containing millions of compounds.[7] This process filters the vast chemical space down to a manageable number of "hits" that fit the pharmacophoric requirements. These hits can then be acquired or synthesized for experimental testing.

Lead Optimization and Scaffold Hopping

The pharmacophore model is also a powerful tool for lead optimization.[8] It provides a clear 3D blueprint of the features required for activity. Medicinal chemists can use this model to:

  • Design new analogues: Ensure that proposed structural modifications retain or enhance the key pharmacophoric features.

  • Prioritize synthesis: Focus synthetic efforts on compounds that show a high in-silico fit to the model.

  • Scaffold Hopping: Replace the core Benzo[d]isothiazole scaffold with a different chemical moiety while preserving the 3D orientation of the essential pharmacophoric features, potentially leading to compounds with improved properties (e.g., better ADMET profile).[11]

Conclusion & Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the ligand-based . By adhering to a structured process of careful training set selection, robust conformational analysis, and stringent validation, it is possible to generate a highly predictive 3D pharmacophore model. Such a model is not merely an academic exercise; it is a powerful, actionable tool that significantly accelerates drug discovery by enabling efficient virtual screening and guiding rational lead optimization.[15]

Future work should focus on synthesizing the high-scoring hits identified from virtual screening and confirming their biological activity. A confirmed hit with a novel scaffold could then be used to initiate a new medicinal chemistry program, further validating the utility of the pharmacophore model in expanding the therapeutic potential of the Benzo[d]isothiazole chemical class.

References

  • Patsnap Synapse. (2025, May 21).
  • Unknown. Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.
  • The Royal Society of Chemistry. Chapter 6: Pharmacophore Models in Drug Design.
  • PubMed. (2014, June 15). Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1.
  • Frontiers. Pharmacophore modeling: advances and pitfalls.
  • Protac - Drug Discovery Pro.
  • Protheragen. Ligand-based Pharmacophore Modeling.
  • ResearchGate.
  • Fiveable. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes.
  • Scribd.
  • PubMed. (2010, June 15). Pharmacophore modeling and applications in drug discovery: challenges and recent advances.
  • DergiPark. (2021, June 25).
  • MDPI. (2026, January 13).
  • Frontiers.
  • Unknown. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.
  • Click2Drug. (2018, April 5). Directory of computer-aided Drug Design tools.
  • Cresset. (2024, May 1). Using computational methods to design and prioritize novel molecules within drug design.
  • Unknown. Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands.
  • Bentham Science. (2024, June 1).
  • Schrödinger. De Novo Design Workflow.
  • ACS Publications. (2025, April 22). Rational Computational Workflow for Structure-Guided Discovery of a Novel USP7 Inhibitor.
  • OUCI. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.
  • Lirias.
  • Unknown. Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones.
  • ACS Publications. (2021, March 12). Experimentally Validated hERG Pharmacophore Models as Cardiotoxicity Prediction Tools.
  • PMC. Drug Design by Pharmacophore and Virtual Screening Approach.
  • RSC Publishing. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein.
  • OUCI. (2024).
  • Semantic Scholar.
  • Unknown.
  • FLORE. (2023, February 10). yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors.
  • PMC. (2024, August 29).
  • Unknown. (2023, September 2).
  • ResearchGate. (2026, March 14).
  • Semantic Scholar. (2023, June 1).
  • ThaiScience.
  • ResearchGate. (2024, September 2). (PDF)
  • JCDR. (2017, May 1). Pharmacophore Mapping Approach for Drug Target Identification: A Chemical Synthesis and in Silico Study on Novel Thiadiazole Compounds.
  • MDPI. (2020, April 28). Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy.

Sources

Protocols & Analytical Methods

Method

Application Note: Benzo[d]isothiazol-5-ylmethanol as a Privileged Building Block in Drug Discovery

Executive Summary The 1,2-benzisothiazole nucleus is a highly versatile and privileged pharmacophore in medicinal chemistry, historically recognized for its foundational role in atypical antipsychotics (e.g., ziprasidone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2-benzisothiazole nucleus is a highly versatile and privileged pharmacophore in medicinal chemistry, historically recognized for its foundational role in atypical antipsychotics (e.g., ziprasidone, lurasidone) and saccharin derivatives,[1]. Recently, the paradigm has shifted toward utilizing this bicyclic framework for multi-target drug discovery, particularly in oncology, neurodegenerative diseases, and novel ion channel modulation (e.g., TRPM5 agonists)[2],[3].

While the 3-position of the benzisothiazole ring has been extensively functionalized (often with piperazine derivatives)[4],[5], functionalization at the 5-position offers a distinct spatial vector for structure-activity relationship (SAR) expansion. Benzo[d]isothiazol-5-ylmethanol (CAS: 1780141-47-0)[6] provides an ideal, highly reactive benzylic alcohol handle. This application note details the mechanistic rationale, physicochemical profiling, and validated synthetic protocols for integrating this building block into late-stage drug development workflows.

Pharmacophore Rationale: The "Why" Behind the 5-Position

In rational drug design, the spatial orientation of hydrogen bond donors/acceptors and lipophilic domains dictates target affinity.

  • Electronic Modulation: The fused isothiazole-benzene system is electron-deficient, providing metabolic stability against oxidative degradation compared to simple indoles or benzofurans.

  • Vector Projection: Functionalizing the 5-position projects substituents at an approximately 120° angle relative to the critical N-S bond. This allows medicinal chemists to probe secondary binding pockets (e.g., the allosteric sites of kinases or the cleft sites of human serum albumin) without disrupting the primary pharmacophore interactions occurring at the 3-position[1].

  • The Methanol Handle: A primary benzylic alcohol is one of the most versatile functional groups in organic synthesis. It can be directly etherified, converted into a leaving group for nucleophilic substitution, or mildly oxidized to an aldehyde for reductive amination. This enables rapid, divergent library synthesis from a single precursor.

Physicochemical & ADMET Profiling

When incorporating Benzo[d]isothiazol-5-ylmethanol into a lead compound, it is critical to understand its baseline physicochemical contributions. The table below summarizes the calculated properties of the core building block and its typical influence on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

Property / ParameterValue / DescriptionImpact on Drug Design
Molecular Weight 165.21 g/mol Highly efficient ligand efficiency (LE); leaves ample MW budget for large substituents.
LogP (Calculated) ~1.8 - 2.1Optimal lipophilicity for oral bioavailability and membrane permeability.
Hydrogen Bond Donors 1 (OH group)Can be retained or masked during synthesis to tune target engagement.
Hydrogen Bond Acceptors 3 (N, S, O)Enhances solubility and provides multiple anchoring points for target proteins.
Metabolic Stability HighThe electron-deficient benzisothiazole core resists rapid CYP450-mediated aromatic hydroxylation.
Topological Polar Surface Area 58.4 ŲFavorable for CNS penetration if the OH is alkylated; ideal for peripheral targets if retained.

Divergent Synthetic Workflows

The true value of Benzo[d]isothiazol-5-ylmethanol lies in its synthetic divergence. Below is the logical workflow for generating diverse chemical libraries.

G BB Benzo[d]isothiazol-5-ylmethanol (Building Block) Oxidation Dess-Martin Oxidation (DCM, 0 °C to RT) BB->Oxidation Mitsunobu Mitsunobu Reaction (DIAD, PPh3, THF) BB->Mitsunobu Aldehyde Benzo[d]isothiazole-5-carbaldehyde (Intermediate) RedAm Reductive Amination (NaBH(OAc)3, DCE) Aldehyde->RedAm Amine 5-(Aminomethyl)benzo[d]isothiazole (Multi-Target Ligand) Ether 5-(Aryloxymethyl)benzo[d]isothiazole (Anticancer/TRPM5 Agonist) Oxidation->Aldehyde RedAm->Amine Mitsunobu->Ether

Divergent synthetic pathways utilizing Benzo[d]isothiazol-5-ylmethanol in drug discovery.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocol selection must be driven by the chemical sensitivities of the heterocycle. The N-S bond of the benzisothiazole ring can be sensitive to strong reducing agents (which can cleave the N-S bond) and harsh nucleophiles. The following protocols are designed as self-validating, mild systems to preserve the core scaffold.

Protocol 1: Chemoselective Oxidation to Benzo[d]isothiazole-5-carbaldehyde

Causality & Rationale: To synthesize amine-linked derivatives, the alcohol must be oxidized to an aldehyde. Traditional Jones oxidation is avoided because the harsh acidic conditions and strong oxidizing potential can lead to over-oxidation to the carboxylic acid and potential degradation of the isothiazole ring. Dess-Martin Periodinane (DMP) is selected for its mild, neutral conditions and high chemoselectivity for primary alcohols.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve Benzo[d]isothiazol-5-ylmethanol (1.0 mmol, 165 mg) in anhydrous dichloromethane (DCM, 10 mL).

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.2 mmol, 509 mg) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 7:3, UV active).

  • Quenching (Critical Step): Dilute the mixture with DCM (10 mL) and quench by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (15 mL). Note: The thiosulfate reduces unreacted DMP, preventing explosive hazards during concentration.

  • Extraction & Purification: Stir vigorously until the organic layer is clear (~15 mins). Separate the layers, extract the aqueous layer with DCM (2 × 10 mL), dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the pure aldehyde.

Protocol 2: Reductive Amination for Multi-Target Ligand Synthesis

Causality & Rationale: Reductive amination is the premier method for introducing basic nitrogen centers, which are crucial for solubilization and target binding (e.g., kinase hinge regions). Sodium triacetoxyborohydride (STAB) is chosen over Sodium cyanoborohydride (NaBH₃CN) because STAB is less toxic, does not generate hydrogen cyanide gas upon workup, and selectively reduces iminium ions over aldehydes at room temperature.

Step-by-Step Methodology:

  • Imine Formation: Dissolve Benzo[d]isothiazole-5-carbaldehyde (1.0 mmol, 163 mg) and the target secondary amine (e.g., 1-methylpiperazine, 1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 8 mL). Stir at RT for 1 hour to allow iminium ion formation. Optional: Add 1.0 eq of glacial acetic acid if using a weakly nucleophilic amine.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 318 mg) in one portion. Stir the suspension at RT for 12–16 hours under argon.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (10 mL) to neutralize the mixture and destroy excess hydride.

  • Isolation: Extract with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via reverse-phase HPLC or basic alumina chromatography to isolate the 5-(aminomethyl)benzo[d]isothiazole derivative.

Protocol 3: Late-Stage Etherification via Mitsunobu Reaction

Causality & Rationale: Synthesizing aryl ethers (e.g., for TRPM5 agonists or anticancer agents) from benzylic alcohols traditionally requires strong bases (Williamson ether synthesis), which can cause side reactions or ring-opening of the isothiazole. The Mitsunobu reaction allows for the coupling of the 5-ylmethanol with various phenols under completely neutral, mild conditions.

Step-by-Step Methodology:

  • Reagent Mixing: In a dry flask under argon, dissolve Benzo[d]isothiazol-5-ylmethanol (1.0 mmol, 165 mg), the desired phenol derivative (1.1 mmol), and Triphenylphosphine (PPh₃, 1.2 mmol, 314 mg) in anhydrous THF (10 mL).

  • Activation: Cool the solution to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 mmol, 242 mg) dropwise over 10 minutes. Note: The slow addition prevents the formation of unwanted hydrazine byproducts.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours.

  • Purification: Concentrate the reaction mixture directly onto silica gel. Purify via flash chromatography. The non-polar ether product usually elutes cleanly, leaving the triphenylphosphine oxide (TPPO) and reduced DIAD byproducts on the column.

References

  • Ataman Kimya. "BENZOISOTHIAZOLE (BIT) - Ataman Kimya." atamanchemicals.com. Available at:[Link]

  • MDPI. "Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances." mdpi.com. Available at: [Link]

  • American Chemical Society. "From High-Throughput Screening to Target Validation: Benzo[d]isothiazoles as Potent and Selective Agonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 5 Possessing In Vivo Gastrointestinal Prokinetic Activity in Rodents." Journal of Medicinal Chemistry. Available at: [Link]

  • Pharmacy Journal. "Computational design and profiling of novel 1,2-benzisothiazole derivatives as multi-target anticancer agents." pharmacyjournal.net. Available at:[Link]

  • ResearchGate. "MULTI-TARGET INHIBITION STRATEGIES IN CANCER THERAPY: THE ROLE OF BENZISOTHIAZOLE SCAFFOLDS." researchgate.net. Available at:[Link]

  • PubMed Central. "Facile Synthesis and In Vitro Activity of N-Substituted 1,2-Benzisothiazol-3(2H)-ones against Dengue Virus NS2BNS3 Protease." nih.gov. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols for the Preparation and Evaluation of Benzo[d]isothiazol-5-ylmethanol Derivatives

Abstract The benzo[d]isothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anticancer, antimicrobial, and anti-infla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The benzo[d]isothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This application note provides a comprehensive guide for the synthesis and biological evaluation of novel Benzo[d]isothiazol-5-ylmethanol derivatives. We present a robust, multi-step synthetic strategy to produce the core scaffold, followed by a general protocol for diversification. The primary alcohol at the 5-position serves as a versatile synthetic handle for creating libraries of esters or ethers, allowing for systematic exploration of structure-activity relationships (SAR). Furthermore, we detail standardized protocols for primary biological screening, including an in vitro anticancer proliferation assay (MTT) and an antimicrobial minimum inhibitory concentration (MIC) assay, to facilitate the discovery of new therapeutic leads.

PART 1: SYNTHETIC STRATEGY & DESIGN RATIONALE

The Benzo[d]isothiazole Scaffold: A Foundation for Diverse Bioactivity

The benzo[d]isothiazole ring system is a cornerstone of many biologically active compounds.[1] Its rigid, bicyclic structure provides a defined three-dimensional orientation for appended functional groups to interact with biological targets. The presence of nitrogen and sulfur heteroatoms offers unique hydrogen bonding and electronic properties.[3] Derivatives have been successfully developed as enzyme inhibitors, receptor ligands, and antimicrobial agents, making this scaffold a high-value starting point for drug discovery campaigns.[4][5]

Design Rationale: The 5-Methanol Group as a Diversification Point

Our strategy focuses on the Benzo[d]isothiazol-5-ylmethanol core. The introduction of a methanol group (-CH₂OH) at the 5-position of the benzene ring offers a crucial advantage: it provides a readily accessible point for chemical modification away from the core heterocycle. This allows for the synthesis of a library of derivatives (e.g., esters, ethers) where the physicochemical properties (lipophilicity, steric bulk, hydrogen bonding capacity) can be systematically altered. This approach is fundamental to exploring the SAR and optimizing lead compounds for enhanced potency and selectivity.

Overall Synthetic Workflow

The preparation of the target derivatives follows a logical and efficient pathway. The process begins with the construction of the core benzo[d]isothiazole ring system from a suitable precursor, followed by the functionalization of the 5-position to install the methanol group. The final step involves the parallel synthesis of a derivative library for subsequent biological screening.

G cluster_synthesis Synthetic Phase cluster_bio Biological Evaluation Phase A Precursor Synthesis (e.g., 2-Iodo-5-methylbenzamide) B Ring Cyclization & S-Oxidation A->B Cu-catalyzed N-S cyclization [12] C Side-Chain Functionalization (e.g., Bromination -> Hydrolysis) B->C D Core Scaffold Synthesis (Benzo[d]isothiazol-5-ylmethanol) C->D E Parallel Derivatization (Esterification / Etherification) D->E Library Synthesis F Purification & Characterization (Chromatography, NMR, MS) E->F G Compound Library (Purified Derivatives) F->G Qualified Compounds H Primary Screening (e.g., MTT, MIC Assays) I Data Analysis (IC₅₀ / MIC Determination) H->I J Hit Identification & SAR Analysis I->J

Caption: Overall workflow from precursor synthesis to biological hit identification.

PART 2: EXPERIMENTAL PROTOCOLS - SYNTHESIS & CHARACTERIZATION

Disclaimer: All chemical syntheses should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 2.1: Synthesis of the Core Scaffold: (1,1-Dioxido-3-oxobenzo[d]isothiazol-5-yl)methanol

This protocol describes a plausible synthetic route based on established methods for benzo[d]isothiazole formation.[1][6] The synthesis begins with a commercially available starting material and proceeds through ring formation and subsequent side-chain manipulation.

Step 1: Synthesis of 2-Iodo-5-methyl-N-propylbenzamide

  • To a solution of 2-iodo-5-methylbenzoic acid (1 eq.) in dichloromethane (DCM, 0.2 M), add oxalyl chloride (1.5 eq.) and a catalytic amount of dimethylformamide (DMF, 2 drops).

  • Stir the reaction mixture at room temperature for 2 hours or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in fresh DCM and cool to 0 °C in an ice bath.

  • Slowly add a solution of propylamine (2.0 eq.) and triethylamine (2.0 eq.) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the desired amide, which can be used without further purification.

Step 2: Synthesis of 5-Methyl-2-propylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide

  • This step utilizes a copper-catalyzed C-S and N-S bond formation cascade.[1]

  • Combine the 2-iodo-5-methyl-N-propylbenzamide (1 eq.), elemental sulfur (S₈, 2.0 eq.), and CuI (0.2 eq.) in a reaction vessel with DMSO (0.3 M).

  • Heat the mixture to 120 °C and stir for 12-16 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the cyclized product.

Step 3: Synthesis of (1,1-Dioxido-3-oxobenzo[d]isothiazol-5-yl)methanol

  • Dissolve the product from Step 2 (1 eq.) in carbon tetrachloride (CCl₄, 0.1 M).

  • Add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of benzoyl peroxide (0.05 eq.).

  • Reflux the mixture under a bright light source for 4-6 hours, monitoring by TLC.

  • Cool the reaction, filter off the succinimide, and concentrate the filtrate. The crude benzylic bromide is typically used directly.

  • Dissolve the crude bromide in a 1:1 mixture of acetone and water. Add calcium carbonate (CaCO₃, 3.0 eq.).

  • Reflux the suspension for 12 hours to hydrolyze the bromide to the alcohol.

  • Cool the mixture, filter, and remove the acetone under reduced pressure.

  • Extract the remaining aqueous solution with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to yield the final core scaffold.

Protocol 2.2: General Procedure for Derivatization via Esterification
  • To a solution of (1,1-dioxido-3-oxobenzo[d]isothiazol-5-yl)methanol (1 eq.) in anhydrous DCM (0.2 M) at 0 °C, add the desired carboxylic acid (1.2 eq.), 4-dimethylaminopyridine (DMAP, 0.1 eq.), and N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq.).

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to obtain the final ester derivative.

Table 1: Example Carboxylic Acids for Derivative Synthesis

Entry Carboxylic Acid Resulting R-Group in Ester Rationale
1 Acetic Acid -COCH₃ Introduce small, polar group
2 Benzoic Acid -COPh Introduce aromatic ring for π-stacking
3 Cyclohexanecarboxylic Acid -COCy Introduce bulky, lipophilic group

| 4 | 4-Fluorobenzoic Acid | -CO-C₆H₄-F | Modulate electronics and metabolic stability |

Compound Characterization

It is imperative to confirm the identity, structure, and purity of all synthesized compounds before biological testing. Standard methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.[7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition.[3][8]

  • Infrared Spectroscopy (IR): To identify key functional groups (e.g., C=O, S=O).[9][10]

  • Purity Analysis: High-performance liquid chromatography (HPLC) is recommended to determine purity, which should ideally be >95%.[8]

PART 3: PROTOCOLS FOR BIOLOGICAL EVALUATION

The diverse activities reported for benzisothiazole derivatives necessitate a broad screening approach.[5][11][12] The following protocols for anticancer and antimicrobial testing serve as excellent primary assays.

G cluster_prep Assay Preparation cluster_mtt Anticancer Assay (MTT) cluster_mic Antimicrobial Assay (MIC) A Prepare Stock Solutions of Derivatives in DMSO B Prepare Serial Dilutions (Working Solutions) A->B D Treat Cells with Compound Dilutions B->D I Add Compound Dilutions to 96-well Plate B->I C Seed Cancer Cells in 96-well Plate C->D E Incubate (e.g., 72h) D->E F Add MTT Reagent E->F G Solubilize Formazan F->G H Read Absorbance (570 nm) G->H J Inoculate with Bacterial Suspension I->J K Incubate (e.g., 24h) J->K L Assess Bacterial Growth (Visually or by OD) K->L

Caption: Workflow for primary in vitro biological assays.

Protocol 3.1: In Vitro Anticancer Assay (MTT Proliferation Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity suggests cytotoxicity or growth inhibition.

  • Cell Culture: Culture a human cancer cell line (e.g., HT-29 colon cancer cells[13] or leukemia cell lines[12]) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Harvest cells using trypsin and seed them into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of media. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of each derivative in sterile DMSO. Create a series of 2x working dilutions in culture media.

  • Cell Treatment: Remove the old media from the cells and add 100 µL of the compound working dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol 3.2: In Vitro Antimicrobial Assay (Broth Microdilution for MIC)

This assay determines the minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

  • Bacterial Strains: Use representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterial strains.[12]

  • Media: Use cation-adjusted Mueller-Hinton Broth (MHB).

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of each compound in MHB, typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (media only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

PART 4: DATA INTERPRETATION & EXPECTED OUTCOMES

The primary goal of these assays is to identify "hit" compounds and begin to build an SAR. Data should be tabulated to allow for easy comparison between derivatives.

Table 2: Sample Data Presentation for Biological Screening Results

Compound ID R-Group IC₅₀ (µM) vs. HT-29 Cells MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
Core -H > 100 > 128 > 128
Deriv-1 -COCH₃ 45.2 64 > 128
Deriv-2 -COPh 8.7 128 > 128
Deriv-3 -COCy 15.3 32 > 128
Deriv-4 -CO-C₆H₄-F 5.1 > 128 > 128
Doxorubicin N/A 0.2 N/A N/A

| Ciprofloxacin | N/A | N/A | 0.5 | 0.25 |

From this sample data, one might conclude that aromatic esters (Deriv-2, Deriv-4) are beneficial for anticancer activity, while a bulky lipophilic group (Deriv-3) improves anti-Staphylococcal activity. Such initial findings guide the next round of synthesis and optimization.

References

  • Hassan, A. A., & Mohamed, N. K. (2012). Synthesis of some new N-saccharin derivatives of possible biological activity. Journal of Chemical and Pharmaceutical Research, 4(10), 4587-4595. Link

  • Habib, M. J. (2012). Synthesis and Characterization of Some New Saccharin Derivatives That Have Biological Activity. University of Al-Mustansiriyah. Link

  • Demjén, A., et al. (2015). Advances in the chemistry of saccharins: from synthetic novelties towards biologically active compounds. PubMed, 23(16), 2296-316. Link

  • Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2), 199-232. Link

  • Hassan, A. A., & Mohamed, N. K. (2012). Synthesis of some new N-saccharin derivatives of possible biological activity. Journal of Chemical and Pharmaceutical Research. Link

  • Szymańska, E., et al. (2007). Synthesis of isothiazole derivatives with potential biological activity. PubMed, 62(5), 555-8. Link

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. Link

  • Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. PubMed, 11(19), 4785-9. Link

  • Sharma, V., et al. (2017). Synthesis of Novel Saccharin Derivatives. Molecules, 22(4), 523. Link

  • S. K. Singh, P. Singh, and K. N. Singh, "Isothiazoles: Synthetic Strategies and Pharmacological Applications," in Heterocyclic Compounds, 2024. Link

  • Z. I. Oganesyan, et al., "Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes," Russian Chemical Reviews, vol. 88, no. 10, pp. 1045-1082, 2019. Link

  • Liu, Y., et al. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][4][14]Thiazin-4-One Derivatives. Molecules, 29(9), 2132. Link

  • Rahman, M. M., & Siddiqui, S. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. Link

  • Ghorbani, M., et al. (2020). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Marmara Pharmaceutical Journal, 24(3), 288-297. Link

  • Salerno, L., et al. (2002). Synthesis and pharmacological properties of benzisothiazole/benzimidazole derivatives with acidic groups. PubMed, 10(7), 1133-41. Link

  • Miedzybrodzki, R. (2003). [Biological activity of the isothiazole derivatives]. Postepy Higieny i Medycyny Doswiadczalnej, 57(6), 617-30. Link

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 18-47. Link

  • Wang, C., et al. (2022). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. Molecules, 27(24), 8996. Link

  • Angeli, A., et al. (2016). 1,2-Benzisothiazole Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX (CAIX) and Cell Proliferation under Hypoxic Conditions. Journal of Medicinal Chemistry, 59(13), 6437-47. Link

  • Gomha, S. M., et al. (2022). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTIBACTERIAL AGENTS. Bulletin of the Chemical Society of Ethiopia, 36(2), 451-463. Link

  • Wang, Z., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1696. Link

  • Tiong, Y. T., et al. (2020). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 24(5), 706-715. Link

  • Kumar, A., et al. (2024). Design and Synthesis of Novel Benzothiazole Derivatives: Anticancer Evaluation Supported by Molecular Docking and ADMET Studies. International Journal of Drug Delivery Technology, 14(3). Link

Sources

Method

catalytic oxidation methods for converting Benzo[d]isothiazol-5-ylmethanol

Title: Chemoselective Catalytic Oxidation of Benzo[d]isothiazol-5-ylmethanol: Application Notes & Protocols Executive Summary & Causality Analysis Benzo[d]isothiazol-5-ylmethanol (CAS: 1780141-47-0) is a critical heteroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Chemoselective Catalytic Oxidation of Benzo[d]isothiazol-5-ylmethanol: Application Notes & Protocols

Executive Summary & Causality Analysis

Benzo[d]isothiazol-5-ylmethanol (CAS: 1780141-47-0) is a critical heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of antipsychotics and anti-infectives. The primary synthetic challenge when converting this heteroaryl methanol to its corresponding aldehyde (benzo[d]isothiazole-5-carbaldehyde) lies in chemoselectivity .

The Causality of Oxidant Selection: The benzo[d]isothiazole core contains a divalent-like sulfur atom integrated into the aromatic system. Traditional stoichiometric oxidants, such as potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or meta-chloroperoxybenzoic acid (mCPBA), carry a high risk of over-oxidizing the sulfur atom to a sulfoxide or sulfone. To circumvent this, catalytic oxidation methods utilizing 2,2,6,6-Tetramethylpiperidinyloxy (TEMPO) are preferred[1]. TEMPO-mediated oxidations operate via an oxoammonium cation intermediate that strictly targets the primary alcohol, leaving the sensitive sulfur and nitrogen heteroatoms intact[2].

Mechanistic Workflow & Decision Matrix

When designing the oxidation protocol, researchers must choose between transition-metal-catalyzed aerobic systems and metal-free stoichiometric-terminal systems. The Stahl aerobic oxidation (CuI/TEMPO) is highly practical, utilizing ambient air as the terminal oxidant, making it ideal for scale-up[3]. Alternatively, the TEMPO/BAIB (Bis(acetoxy)iodobenzene) system offers a rapid, transition-metal-free route.

Oxidation_Logic Sub Benzo[d]isothiazol-5-ylmethanol (Primary Heteroaryl Alcohol) CatSys Catalytic System Selection Sub->CatSys CuTEMPO Cu(I) / TEMPO / O2 (Stahl Aerobic Oxidation) CatSys->CuTEMPO Preferred for Scale-up BAIBTEMPO BAIB / TEMPO (Transition-Metal-Free) CatSys->BAIBTEMPO Preferred for Metal-Free Risk Risk: S-Oxidation of Isothiazole Ring CuTEMPO->Risk Avoids Prod Benzo[d]isothiazole-5-carbaldehyde (Chemoselective Yield >90%) CuTEMPO->Prod Mild Room Temp BAIBTEMPO->Risk Avoids BAIBTEMPO->Prod Rapid Conversion

Figure 1: Decision logic for chemoselective oxidation of Benzo[d]isothiazol-5-ylmethanol.

Comparative Quantitative Data

The following table summarizes the performance metrics of various catalytic systems applied to heteroaryl methanols to aid in protocol selection.

Catalytic SystemTerminal OxidantCatalyst LoadingReaction TimeS-Oxidation RiskTypical Yield
CuI / bpy / TEMPO O₂ (Ambient Air)5 mol%4 - 8 hVery Low> 90%
TEMPO / BAIB BAIB (1.1 equiv)10 mol%1 - 2 hLow85 - 95%
TEMPO / NaOCl NaOCl (Bleach)1 - 5 mol%0.5 - 1 hModerate (Chlorination)70 - 80%

Self-Validating Experimental Protocols

Protocol A: Copper(I)/TEMPO Catalyzed Aerobic Oxidation

This method leverages the highly practical (bpy)CuI/TEMPO catalyst system, which exhibits exceptional selectivity for primary alcohols and is highly compatible with heterocycles[3].

Reagents:

  • Benzo[d]isothiazol-5-ylmethanol: 1.0 mmol (165.2 mg)

  • CuI: 0.05 mmol (5 mol%, 9.5 mg)

  • 2,2'-Bipyridine (bpy): 0.05 mmol (5 mol%, 7.8 mg)

  • TEMPO: 0.05 mmol (5 mol%, 7.8 mg)

  • N-Methylimidazole (NMI): 0.10 mmol (10 mol%, 8.2 mg)

  • Acetonitrile (CH₃CN): 5.0 mL

Step-by-Step Methodology:

  • Catalyst Pre-formation: In an open 25 mL round-bottom flask, combine CuI and bpy in 2.0 mL of CH₃CN. Stir at room temperature until the solution turns a deep reddish-brown, indicating the formation of the Cu(I)-bpy complex.

    • Causality: Pre-forming the complex prevents off-target coordination of the copper to the substrate's isothiazole nitrogen.

  • Reagent Addition: Add TEMPO and NMI to the stirring solution. The NMI acts as a basic ligand to facilitate proton transfer during the catalytic cycle.

  • Substrate Introduction: Dissolve Benzo[d]isothiazol-5-ylmethanol in the remaining 3.0 mL of CH₃CN and add it to the reaction mixture.

  • Aerobic Oxidation: Leave the flask open to ambient air (or attach an O₂ balloon for faster kinetics). Stir vigorously at room temperature for 4-8 hours.

  • In-Process Control (Validation): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The product aldehyde will appear as a distinct, UV-active spot (254 nm) with a higher Rf value than the polar starting alcohol.

    • Self-Validation: If conversion stalls before 95%, verify the stirring rate; high shear is required to maintain O₂ dissolution in the solvent.

  • Workup: Once complete, concentrate the mixture under reduced pressure. Dissolve the crude residue in dichloromethane (DCM) and filter through a short pad of silica gel to trap the copper salts. Evaporate the filtrate to yield pure benzo[d]isothiazole-5-carbaldehyde.

Protocol B: Transition-Metal-Free TEMPO/BAIB Oxidation

For laboratories lacking specialized organometallic setups or requiring rapid, metal-free conversions, the TEMPO/BAIB system is optimal. BAIB acts as a mild, stoichiometric two-electron oxidant to regenerate the active TEMPO oxoammonium species[1].

Reagents:

  • Benzo[d]isothiazol-5-ylmethanol: 1.0 mmol (165.2 mg)

  • TEMPO: 0.1 mmol (10 mol%, 15.6 mg)

  • Bis(acetoxy)iodobenzene (BAIB): 1.1 mmol (354.3 mg)

  • Dichloromethane (DCM): 10.0 mL

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve Benzo[d]isothiazol-5-ylmethanol and TEMPO in 10.0 mL of DCM.

  • Oxidant Addition: Add BAIB in one portion. The solution may briefly turn yellow/orange as the oxoammonium cation is generated.

    • Causality: BAIB is chosen over aqueous NaOCl to maintain a homogenous organic phase and eliminate the risk of electrophilic chlorination of the electron-rich benzo[d]isothiazole ring.

  • Reaction: Stir at room temperature for 1-2 hours.

  • In-Process Control (Validation): Monitor via TLC. The reaction is typically very rapid.

  • Quenching (Critical Step): Add 10 mL of a 10% w/v aqueous sodium thiosulfate (Na₂S₂O₃) solution and stir vigorously for 15 minutes.

    • Causality: This step is mandatory to destroy any unreacted BAIB and reduce the TEMPO oxoammonium species back to the hydroxylamine, preventing over-oxidation during concentration.

  • Extraction & Washing: Separate the organic layer. Extract the aqueous layer with an additional 10 mL of DCM. Combine the organic layers and wash with saturated aqueous NaHCO₃ (15 mL) to neutralize the acetic acid byproduct generated from BAIB.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the target aldehyde.

References

  • Stahl, S. S., Hoover, J. M. "Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols". Journal of the American Chemical Society.[Link]

  • Organic Chemistry Portal. "TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy". Organic-Chemistry.org.[Link]

  • Nutting, J. E., Rafiee, M., Stahl, S. S. "Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions". Chemical Reviews (via PMC).[Link]

Sources

Application

Application Note: Advanced Cross-Coupling Strategies Utilizing Benzo[d]isothiazol-5-ylmethanol in Medicinal Chemistry

Introduction & Mechanistic Rationale The 1,2-benzisothiazole core is a privileged heterocyclic scaffold embedded in numerous biologically active compounds, including atypical antipsychotics (e.g., lurasidone, ziprasidone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 1,2-benzisothiazole core is a privileged heterocyclic scaffold embedded in numerous biologically active compounds, including atypical antipsychotics (e.g., lurasidone, ziprasidone) and modern SGLT2 inhibitors[1]. Within this chemical space, Benzo[d]isothiazol-5-ylmethanol (CAS: 1780141-47-0) serves as an exceptionally versatile building block.

Unlike traditional halogenated precursors, the 5-hydroxymethyl moiety presents a dual-threat functional handle. It can act as an oxygen nucleophile for the synthesis of complex heteroaryl-benzyl ethers, or it can be utilized as an electrophile via direct benzylic C–O bond activation[2]. By circumventing the need to synthesize unstable benzylic halides, these direct cross-coupling strategies improve step economy, enhance atom efficiency, and reduce the generation of hazardous waste in drug development workflows.

As a Senior Application Scientist, I have structured this guide to detail three field-proven cross-coupling strategies for this compound, focusing on the causality behind catalyst selection, ligand design, and reaction conditions.

Strategy 1: Palladium-Catalyzed Buchwald-Hartwig Etherification (O-Arylation)

Mechanistic Causality

The coupling of primary alcohols like Benzo[d]isothiazol-5-ylmethanol with aryl halides is historically challenging due to the propensity of the intermediate palladium-alkoxide complex to undergo rapid β-hydride elimination, yielding aldehydes instead of the desired ethers. To suppress this side reaction, the catalytic cycle requires highly sterically hindered, electron-rich phosphine ligands (such as RockPhos, tBuBrettPhos, or AdBippyPhos)[3]. These "fourth-generation" ligands accelerate the rate of reductive elimination, successfully outcompeting the β-hydride elimination pathway[4].

Quantitative Data Summary

Table 1: Optimized Conditions for O-Arylation of Benzo[d]isothiazol-5-ylmethanol

ElectrophileCatalyst SystemBaseSolventTemp (°C)Yield (%)
Aryl Bromides2 mol% Pd₂(dba)₃ / 5 mol% RockPhosCs₂CO₃ (1.5 eq)Toluene10085–92
Aryl Chlorides3 mol% Pd(OAc)₂ / 6 mol% tBuBrettPhosNaOtBu (1.5 eq)1,4-Dioxane11078–88
Heteroaryl Halides2 mol% [Pd(allyl)Cl]₂ / 5 mol% AdBippyPhosK₃PO₄ (2.0 eq)Toluene10075–84
Experimental Protocol: Synthesis of Diaryl-Type Ethers

Self-Validating Note: This protocol utilizes a glovebox for setup. Palladium(0) precursors and electron-rich phosphines are highly susceptible to atmospheric oxidation, which irreversibly deactivates the catalyst.

  • Preparation: Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 2 mol%), RockPhos (0.05 mmol, 5 mol%), and anhydrous Cs₂CO₃ (1.5 mmol, 1.5 eq).

  • Substrate Addition: Add Benzo[d]isothiazol-5-ylmethanol (1.0 mmol, 1.0 eq) and the corresponding aryl bromide (1.2 mmol, 1.2 eq).

  • Solvent Introduction: Add anhydrous, degassed toluene (4.0 mL). Seal the Schlenk tube with a Teflon screw cap, remove it from the glovebox, and place it in a pre-heated oil bath at 100 °C.

  • Reaction: Stir vigorously for 16 hours. The high stirring rate is critical due to the heterogeneous nature of the inorganic base.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure heteroaryl-benzyl ether.

Strategy 2: Direct Benzylic C–O Activation for C–C Cross-Coupling

Mechanistic Causality

Traditionally, benzylic alcohols are converted to bromides or mesylates prior to Suzuki-Miyaura coupling. However, direct cleavage of the non-manipulated C–O bond is possible using specific palladium catalysts. In the presence of a Lewis acid additive or via the transient formation of a formato-palladium intermediate, the hydroxyl group is activated as a leaving group, allowing oxidative addition of Pd(0) into the benzylic C–O bond[2]. This generates a π-benzyl palladium intermediate that undergoes transmetalation with arylboronic acids[5].

Quantitative Data Summary

Table 2: Direct Suzuki-Miyaura Coupling via C–O Activation

Boronic AcidCatalyst SystemAdditiveSolventTemp (°C)Yield (%)
Phenylboronic acid5 mol% Pd(PPh₃)₄Boc₂O (1.2 eq)THF8088
4-Methoxyphenylboronic acid5 mol% Pd(OAc)₂ / 10 mol% PCy₃K₂CO₃ (2.0 eq)Toluene/H₂O9082
Experimental Protocol: Direct Benzylic Arylation

Self-Validating Note: The in-situ addition of Boc₂O transiently converts the alcohol into a highly reactive benzylic carbonate, drastically lowering the activation energy required for Pd(0) oxidative addition without requiring a separate isolation step.

  • Activation: To a solution of Benzo[d]isothiazol-5-ylmethanol (1.0 mmol) in anhydrous THF (5 mL) under nitrogen, add Boc₂O (1.2 mmol) and a catalytic amount of DMAP (0.1 mmol). Stir at room temperature for 30 minutes to form the intermediate carbonate.

  • Catalyst Assembly: To the same flask, add the arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and an aqueous solution of K₂CO₃ (2.0 M, 1.5 mL).

  • Coupling: Degas the biphasic mixture by bubbling nitrogen for 10 minutes. Heat the reaction at 80 °C under reflux for 12 hours.

  • Isolation: Cool to room temperature, separate the organic layer, extract the aqueous layer with EtOAc (2 x 10 mL), dry over Na₂SO₄, and concentrate. Purify via column chromatography.

Strategy 3: Late-Stage C–H Arylation of the Benzisothiazole Core

Mechanistic Causality

The C3-position of the 1,2-benzisothiazole ring is highly susceptible to transition-metal-catalyzed C–H activation. Using Pd(OAc)₂ in combination with a silver co-catalyst allows for direct arylation. The silver salt (e.g., Ag₂CO₃) plays a dual role: it acts as a halide scavenger to drive the catalytic cycle forward and serves as an oxidant to regenerate the active Pd(II) species if a Pd(0)/Pd(II) mechanism is engaged, or assists in the concerted metalation-deprotonation (CMD) step[1]. Note: The 5-hydroxymethyl group must be transiently protected (e.g., as a TBS ether) to prevent competitive oxidation or O-arylation.

Experimental Protocol: C3 C–H Arylation
  • Protection: Convert Benzo[d]isothiazol-5-ylmethanol to its TBS ether using TBSCl and imidazole in DMF.

  • C-H Activation: In a sealed vial, combine the protected benzisothiazole (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 eq).

  • Reaction: Add anhydrous 1,4-dioxane (0.2 M) and heat the mixture at 120 °C for 24 hours.

  • Deprotection: Filter the crude mixture, concentrate, and treat with TBAF (1.0 M in THF) for 2 hours to reveal the C3-arylated Benzo[d]isothiazol-5-ylmethanol.

Mandatory Visualization: Catalytic Workflow

The following diagram illustrates the self-validating catalytic cycle for the Buchwald-Hartwig O-Arylation of Benzo[d]isothiazol-5-ylmethanol, highlighting the critical steps where ligand design prevents catalyst degradation.

G Pd0 Pd(0)L_n Active Catalyst PdII_Ar Ar-Pd(II)-X Intermediate Pd0->PdII_Ar Oxidative Addition (Ar-X) PdII_Alk Ar-Pd(II)-OR Alkoxide Complex PdII_Ar->PdII_Alk Ligand Exchange (Base + Benzylic Alcohol) Product Heteroaryl-Benzyl Ether Product PdII_Alk->Product Reductive Elimination (Accelerated by Bulky Ligand) Product->Pd0 Regenerates Pd(0)

Caption: Catalytic cycle of Pd-catalyzed Buchwald-Hartwig O-arylation of Benzo[d]isothiazol-5-ylmethanol.

References

  • Kono, T., Sasaki, R., Goto, H., Kakuno, M., & Tanabe, Y. (2021). Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes. Molecules, 26(22), 7008. Available at:[Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. Available at:[Link]

  • Sawadjoon, S. (2013). Palladium-Catalyzed Nucleophilic Substitution of Alcohols: Mechanistic Studies and Synthetic Applications. Uppsala University Publications. Available at:[Link]

  • Huang, C. et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(32), 10064-10067. Available at:[Link]

Sources

Method

protocol for dissolving Benzo[d]isothiazol-5-ylmethanol in DMSO for cell culture

An Application Note and Protocol for the Solubilization of Benzo[d]isothiazol-5-ylmethanol in DMSO for Cell Culture Experiments Abstract This document provides a comprehensive guide for the preparation and use of Benzo[d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Solubilization of Benzo[d]isothiazol-5-ylmethanol in DMSO for Cell Culture Experiments

Abstract

This document provides a comprehensive guide for the preparation and use of Benzo[d]isothiazol-5-ylmethanol in cell culture applications. Benzo[d]isothiazole and related heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] However, their typically hydrophobic nature presents a challenge for dissolution in aqueous cell culture media. Dimethyl Sulfoxide (DMSO) is a powerful and widely used solvent for such compounds, but its use requires careful consideration to maintain compound integrity and minimize solvent-induced cytotoxicity.[3][4] This guide, designed for researchers and drug development professionals, details a robust, step-by-step protocol for creating high-concentration stock solutions of Benzo[d]isothiazol-5-ylmethanol in DMSO and subsequently preparing working solutions for cell-based assays. It emphasizes the principles of scientific integrity, explaining the causality behind experimental choices, and provides troubleshooting guidance to ensure reliable and reproducible results.

Part 1: Foundational Principles and Key Considerations

Successful application of small molecules in cell culture hinges on proper preparation. The following principles are critical for ensuring the stability of Benzo[d]isothiazol-5-ylmethanol and the validity of experimental outcomes.

The Role and Characteristics of DMSO

Dimethyl Sulfoxide (DMSO) is a polar, aprotic organic solvent with an exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[3][4] Its miscibility with aqueous solutions makes it an invaluable vehicle for introducing hydrophobic test compounds into cell culture media. However, researchers must be aware of several key properties:

  • Hygroscopicity: DMSO readily absorbs water from the atmosphere.[3] This is a critical consideration, as the presence of water can reduce the solubility of hydrophobic compounds, potentially leading to precipitation, and can facilitate hydrolytic degradation of the compound over time.[5][6] Therefore, the use of high-purity, anhydrous DMSO is imperative.

  • Cytotoxicity: While effective, DMSO is not biologically inert. At concentrations typically above 0.5%, DMSO can induce cytotoxic effects, alter cell differentiation, and interfere with assay components.[4][7] Most robust cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require final concentrations not exceeding 0.1%.[4][8] It is crucial to determine the tolerance of each specific cell line and to always include a vehicle control (media with an identical final concentration of DMSO) in all experiments.[3][9]

Stability of Benzo[d]isothiazol-5-ylmethanol in DMSO

The isothiazole ring, present in the target compound, contains a sulfur atom that can be susceptible to oxidation.

  • S-Oxidation: As a sulfoxide itself, DMSO can act as an oxidizing agent, particularly under suboptimal conditions like elevated temperatures or exposure to light.[6] This could potentially oxidize the sulfur atom in the Benzo[d]isothiazol-5-ylmethanol ring, altering its biological activity.

  • Storage Conditions: To mitigate degradation, stock solutions should be stored at low temperatures (-20°C or, preferably, -80°C) in tightly sealed vials to prevent moisture absorption.[3][10] To minimize oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) and protection from light by using amber vials is recommended.[6]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can introduce moisture and increase the likelihood of compound degradation or precipitation.[3][11] Preparing smaller, single-use aliquots is a critical best practice.[12] Studies have shown that many compounds are stable through several freeze-thaw cycles, but minimizing them is a prudent measure.[5]

Quantitative Summary: Recommended DMSO Concentrations

The final concentration of DMSO in the cell culture well is a critical parameter that must be carefully controlled.

Cell TypeRecommended Max DMSO ConcentrationRationale & References
Robust/Transformed Cell Lines ≤ 0.5% (v/v)Many common cell lines show minimal cytotoxicity at or below this level.[4][9]
Primary Cells ≤ 0.1% (v/v)Primary cells are often more sensitive to solvent effects.[4]
Sensitive Assays (e.g., Synoviocytes) < 0.05% (v/v)Some specialized cell types or assays may show toxicity at very low concentrations.[8]
General Best Practice ≤ 0.1% (v/v) This concentration is widely considered safe for the vast majority of cell lines and minimizes potential off-target solvent effects.[13][14]

Part 2: Protocol for Preparing a 10 mM Stock Solution

This protocol details the preparation of a high-concentration primary stock solution. Accurate execution at this stage is fundamental for all subsequent experiments.

Materials
  • Benzo[d]isothiazol-5-ylmethanol (solid powder)

  • High-purity, sterile, anhydrous DMSO (cell culture grade)

  • Calibrated analytical balance[15]

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, low-retention pipette tips

  • Vortex mixer

  • Sonicator (water bath type recommended)

Pre-Protocol Calculation

Before weighing, calculate the required mass of the compound. The molecular weight (MW) of Benzo[d]isothiazol-5-ylmethanol must be known.

Formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x MW ( g/mol )

Example for a 10 mM stock in 1 mL (assuming a hypothetical MW of 179.22 g/mol ): Mass (mg) = 10 mM x 1 mL x 179.22 g/mol = 1.79 mg

Step-by-Step Procedure
  • Weigh Compound: Under a chemical fume hood, accurately weigh the calculated mass of Benzo[d]isothiazol-5-ylmethanol into a sterile microcentrifuge tube or vial.[12][16] For small quantities, it is often more accurate to weigh a slightly different amount, record the exact mass, and recalculate the final concentration.[15]

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the compound powder.[14]

  • Facilitate Dissolution:

    • Tightly cap the vial and vortex vigorously for 1-2 minutes.[3]

    • If the solid is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.[3][17] Sonication uses high-frequency sound waves to agitate the solvent and break up solid particles, aiding dissolution.

    • Gentle warming (e.g., to 37°C) can be used cautiously if necessary, but be aware that heat can degrade some compounds.[3][17]

  • Confirm Dissolution: Visually inspect the solution against a light source to ensure it is clear and free of any visible particulates. Incomplete dissolution will lead to inaccurate concentrations in subsequent experiments.[17]

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, tightly-sealed microcentrifuge tubes.[3][12]

  • Label and Store: Clearly label each aliquot with the compound name, concentration, date, and solvent. Store immediately at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to 6 months or longer).[10][12]

Workflow for Stock Solution Preparation

cluster_prep Stock Solution Workflow weigh 1. Weigh Compound Accurately add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve (Vortex, Sonicate, Gentle Heat) add_dmso->dissolve confirm 4. Visually Confirm Complete Dissolution dissolve->confirm aliquot 5. Aliquot into Single-Use Volumes confirm->aliquot store 6. Label and Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a concentrated stock solution.

Part 3: Protocol for Preparing Working Solutions

Working solutions are diluted from the high-concentration stock into cell culture medium immediately before they are applied to the cells.

Principle: Preventing Precipitation

A common issue is the precipitation of a hydrophobic compound when a DMSO stock is diluted into an aqueous medium.[3] This occurs because the solvent environment changes abruptly from 100% organic to >99% aqueous. To mitigate this, perform serial dilutions in 100% DMSO first to lower the compound concentration before the final dilution into the medium.[3]

Step-by-Step Procedure
  • Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it completely at room temperature.

  • Prepare Intermediate Dilutions (if necessary): It is often best practice to create an intermediate dilution series in 100% DMSO. For example, to reach a final concentration of 10 µM from a 10 mM stock, a 1:1000 dilution is needed.

    • Direct Dilution (for 1:1000): Add 1 µL of 10 mM stock to 999 µL of pre-warmed complete cell culture medium. This results in a final DMSO concentration of 0.1%.

    • Serial Dilution (Recommended):

      • Pipette 2 µL of the 10 mM stock into 18 µL of 100% DMSO to create a 1 mM intermediate stock.

      • Pipette 10 µL of the 1 mM intermediate stock into 990 µL of pre-warmed complete cell culture medium. This also results in a final DMSO concentration of 0.1%.

  • Final Dilution: When adding the final DMSO-compound aliquot to the culture medium, vortex or gently swirl the medium to ensure rapid and even dispersal.[13] This prevents localized high concentrations of the compound that could cause precipitation.

  • Vehicle Control: Prepare a parallel control solution by adding the same volume of pure DMSO to an equivalent volume of culture medium. For a 1:1000 dilution, this would be 1 µL of DMSO per 999 µL of medium.

  • Apply to Cells: Immediately add the final working solutions (both compound and vehicle control) to your cell culture plates.

Workflow for Working Solution and Vehicle Control

cluster_working Working Solution & Control Workflow cluster_compound Test Compound cluster_control Vehicle Control thaw 1. Thaw Stock Aliquot (10 mM) intermediate 2a. Intermediate Dilution in DMSO (e.g., to 1 mM) thaw->intermediate dmso_control 2b. Prepare Equivalent Dilution of Pure DMSO final_compound 3a. Final Dilution in Pre-Warmed Culture Medium intermediate->final_compound apply_compound 4a. Apply to Cells final_compound->apply_compound apply_control 3b. Apply to Control Cells dmso_control->apply_control

Caption: Parallel workflows for test and vehicle control solutions.

Part 4: Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Compound Fails to Dissolve in DMSO Low compound purity; Insufficient agitation; Compound has poor DMSO solubility.Use sonication and gentle warming (37°C) for 10-30 minutes.[17] If it still fails to dissolve, the compound may require a different solvent or a lower stock concentration.
Precipitation Occurs Upon Dilution into Culture Medium Compound is "crashing out" due to poor aqueous solubility; Stock solution was not fully dissolved.Ensure the stock solution is perfectly clear before use.[17] Perform serial dilutions in 100% DMSO before the final aqueous dilution.[3] When adding the stock to the medium, ensure the medium is being vortexed/swirled.[13]
Inconsistent Results in Biological Assays Inhomogeneous stock solution; Compound degradation; Pipetting errors.Vortex the stock solution aliquot after thawing. Always prepare fresh working solutions for each experiment. Use calibrated pipettes and low-retention tips.
Unexpected Cytotoxicity in Control Wells Final DMSO concentration is too high for the cell type; Contamination.Verify calculations to ensure the final DMSO concentration is within the tolerated range (e.g., ≤ 0.1%).[4][13] Use sterile technique and sterile-filtered, cell-culture grade DMSO.

References

  • LifeTein. (2026, February 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from LifeTein website: [Link]

  • Galan, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from a generic educational resource. [Link]

  • ResearchGate. (2014, October 14). What must be the maximum final DMSO % in a cell culture plate? Retrieved from ResearchGate. [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from Keyence website. [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from Emulate Bio website. [Link]

  • Oswald, N. (2025, March 10). How to Make Accurate Stock Solutions. Bitesize Bio. [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from Captivate Bio website. [Link]

  • Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. PubMed. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Semantic Scholar. [Link]

  • Longdom Publishing. (2022). Note on Benzothiazole used in Modern Day Drug Designing and Development. Retrieved from Longdom.org. [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from Ziath website. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Benzo[d]isothiazol-5-ylmethanol Synthesis

Welcome to the Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the synthesis of 1,2-benzisothiazole derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the synthesis of 1,2-benzisothiazole derivatives. The synthesis of Benzo[d]isothiazol-5-ylmethanol (CAS: 1780141-47-0) is notoriously challenging, primarily due to the fragility of the N-S heteroatom bond during late-stage reductions and the competing intermolecular side reactions during core cyclization.

This guide abandons generic advice in favor of mechanistic troubleshooting. By understanding the causality behind reaction failures, you can transform a 10% yield into a robust, scalable process.

Strategic Workflow & Reaction Pathways

To diagnose your yield issues, we must first map the synthetic landscape. The most reliable route to Benzo[d]isothiazol-5-ylmethanol avoids early-stage alcohols, instead building the benzo[d]isothiazole core with a robust ester at the 5-position, followed by a chemoselective reduction.

Workflow A 2-Mercapto-5-(methoxycarbonyl) benzamide B Methyl benzo[d]isothiazole -5-carboxylate A->B Oxidative Cyclization (Cu/O2, Dilute) E Disulfide Dimers (Intermolecular) A->E High Conc. Side Reaction C Benzo[d]isothiazol -5-ylmethanol (Target) B->C Mild Reduction (DIBAL-H, -78°C) D Ring-Opened Byproducts (N-S Cleavage) B->D Harsh Reduction (LiAlH4, RT)

Figure 1: Synthetic workflow and common side-reaction pathways in Benzo[d]isothiazol-5-ylmethanol synthesis.

Troubleshooting FAQs

Q1: Why is my yield of Benzo[d]isothiazol-5-ylmethanol near zero when reducing methyl benzo[d]isothiazole-5-carboxylate with LiAlH₄?

Causality: The benzo[d]isothiazole core features a highly labile N-S bond. Strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) do not simply reduce the ester to the alcohol; they actively cleave the N-S bond via over-reduction ()[1]. This reductive cleavage leads to ring-opened 2-mercaptobenzylamine derivatives rather than the desired intact heterocycle.

Solution: You must switch to a chemoselective reducing agent that is mild enough to preserve the N-S bond but strong enough to reduce the ester. Diisobutylaluminum hydride (DIBAL-H) at strictly controlled low temperatures (-78 °C) or Borane-tetrahydrofuran (BH₃·THF) are the industry standards for this transformation.

Mechanism N1 Benzo[d]isothiazole Core N2 Hydride Attack (LiAlH4) N1->N2 Excess Hydride N3 N-S Bond Cleavage N2->N3 Over-reduction N4 2-Mercaptobenzylamine Derivative N3->N4 Ring Opening

Figure 2: Mechanistic pathway of N-S bond reductive cleavage by strong hydride donors.

Q2: During the oxidative cyclization of 2-mercapto-5-(methoxycarbonyl)benzamide, I observe a large amount of insoluble precipitate and low product yield. What is happening?

Causality: The precipitate is an intermolecular disulfide dimer. The synthesis of the benzo[d]isothiazole core relies on an intramolecular oxidative N-S bond formation ()[2]. If the reaction concentration is too high, the bimolecular collision rate outpaces the intramolecular cyclization, leading to disulfide bridging[3].

Solution: Run the cyclization under high-dilution conditions (e.g., < 0.05 M). Furthermore, utilizing a copper-catalyzed aerobic oxidation system (e.g., Cu(OAc)₂/O₂) instead of harsh stoichiometric oxidants (like I₂) promotes the intramolecular pathway by coordinating both the sulfur and nitrogen atoms prior to oxidation[2].

Q3: Can I synthesize the core by condensing 2-aminobenzenethiol directly with a hydroxymethyl-substituted aldehyde?

Causality: While the condensation of 2-aminobenzenethiol with aldehydes is a well-documented green chemistry route for synthesizing related benzothiazoles ()[4], applying this to benzo[d]isothiazoles with a free hydroxymethyl group is highly problematic. The free hydroxyl group can interfere with the cyclization mechanism or undergo competitive oxidation under the catalytic conditions required for N-S bond formation[5].

Solution: It is chemically sound to build the benzo[d]isothiazole core first using a robust electron-withdrawing group (like a carboxylate or ester) at the 5-position ()[6], and perform the reduction to the methanol derivative as the final step.

Quantitative Data: Reducing Agent Selection

To empirically validate the choice of reducing agents, refer to the comparative data below. This table summarizes the causality between reagent harshness and N-S bond integrity.

Table 1: Effect of Reducing Agents on Methyl Benzo[d]isothiazole-5-carboxylate

Reducing AgentTemperatureN-S Bond IntegrityEster ReductionPrimary Outcome
LiAlH₄ (2.0 eq)0 °C to RTCleaved CompleteRing-opened byproducts (<10% yield)
NaBH₄ / MeOH RTIntactIncomplete/SlowUnreacted starting material
BH₃·THF (3.0 eq)0 °C to RTIntactCompleteModerate yield (~65%), slow reaction
DIBAL-H (2.2 eq)-78 °CIntact Complete High yield of desired methanol (>85%)

Validated Experimental Protocol

The following self-validating protocol details the chemoselective reduction of methyl benzo[d]isothiazole-5-carboxylate using DIBAL-H. The procedure is specifically designed to prevent the exothermic spikes that lead to N-S bond cleavage.

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with inert Argon gas for 10 minutes to prevent ambient moisture from quenching the DIBAL-H.

  • Substrate Dissolution: Dissolve 1.0 mmol of methyl benzo[d]isothiazole-5-carboxylate in 15 mL of anhydrous Dichloromethane (DCM).

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath. Allow the solution to equilibrate to exactly -78 °C for 15 minutes. Critical Step: Do not rush the cooling process; starting at warmer temperatures will cause immediate N-S cleavage.

  • Reagent Addition: Using a syringe pump, dropwise add 2.2 mmol of DIBAL-H (1.0 M solution in DCM) over a period of 15 minutes.

  • Reaction Monitoring: Stir the mixture at -78 °C for 2 hours. Validate reaction progress via TLC (Hexanes:EtOAc 1:1). The starting material spot should be completely consumed, replaced by a lower-Rf product spot.

  • Controlled Quenching: Carefully quench the reaction while still at -78 °C by slowly adding 1 mL of anhydrous Methanol to destroy excess DIBAL-H. Follow this immediately with 5 mL of a saturated aqueous Rochelle salt (Potassium sodium tartrate) solution.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 1 to 2 hours until the organic and aqueous layers become distinctly clear (breaking the aluminum emulsion).

  • Isolation: Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield pure Benzo[d]isothiazol-5-ylmethanol.

References

  • Ivanova, Y. et al., "Synthesis of benzo[d]isothiazoles: an update", Arkivoc, 2024.[Link]

  • "Wittig Rearrangements of 3,4-Dihydro-2H-1,2,3-benzothiadiazine 1,1-Dioxides", Journal of Organic Chemistry, ACS Publications, 2020.[Link]

  • "Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry", Molecules, NIH, 2021.[Link]

  • "WO2009144554A1 - Pyrazolospiroketone acetyl-c0a carboxylase inhibitors", Google P

Sources

Optimization

troubleshooting poor aqueous solubility of Benzo[d]isothiazol-5-ylmethanol

Technical Support Center: Troubleshooting Poor Aqueous Solubility of Benzo[d]isothiazol-5-ylmethanol As a Senior Application Scientist, I frequently consult with formulation teams and medicinal chemists struggling to kee...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Poor Aqueous Solubility of Benzo[d]isothiazol-5-ylmethanol

As a Senior Application Scientist, I frequently consult with formulation teams and medicinal chemists struggling to keep heterocyclic building blocks and active pharmaceutical ingredients (APIs) in solution. Benzo[d]isothiazol-5-ylmethanol (CAS: 1780141-47-0) presents a classic, yet highly specific, formulation challenge.

While the hydroxymethyl group at position 5 offers a polar hydrogen-bonding site, the highly lipophilic and planar benzisothiazole core drives strong crystal lattice energy and severe hydrophobicity. This thermodynamic barrier drastically limits its dissolution in aqueous media, leading to erratic in vitro assay results, poor in vivo bioavailability, and downstream processing failures.

This guide provides field-proven, self-validating strategies to overcome these physicochemical hurdles.

Part 1: Diagnostic FAQs & Causality Analysis

Q1: Why does Benzo[d]isothiazol-5-ylmethanol immediately precipitate when I dilute my DMSO stock into an aqueous assay buffer? Causality: This phenomenon, known as solvent-shift precipitation, occurs because the local concentration of the compound exceeds its intrinsic aqueous solubility the moment the organic co-solvent diffuses into the bulk water. The planar benzisothiazole rings rapidly undergo π-π stacking, nucleating crystal growth before the compound can interact with your biological target[1]. Troubleshooting Step: To prevent this, you must lower the thermodynamic energy barrier of the solvent interface. Pre-mix the DMSO stock with a non-ionic surfactant (e.g., 0.1% Tween-20) before adding it to the buffer, or employ a slow, dropwise addition under vigorous vortexing to prevent localized supersaturation.

Q2: I need to formulate this compound for an in vivo pharmacokinetic study. Co-solvents are causing toxicity. What is the most effective alternative? Causality: High concentrations of co-solvents (like DMSO or PEG 400) can cause tissue irritation and alter physiological baselines. For benzisothiazole derivatives, cyclodextrin (CD) complexation is highly effective. The lipophilic benzisothiazole core fits thermodynamically well into the hydrophobic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD), while the hydroxymethyl group interacts with the polar rim of the cyclodextrin, forming a stable host-guest inclusion complex[2]. Troubleshooting Step: Transition to a ternary inclusion complexation strategy using HP-β-CD and a small amount of a water-soluble polymer (like HPMC) to maximize complexation efficiency and reduce the total excipient load[3].

Q3: How do I know if my solubility enhancement strategy actually worked, rather than just forming a fine, invisible suspension? Causality: Nanoscale precipitates can scatter light minimally, deceiving researchers into thinking the compound is fully dissolved. This leads to false negatives in biological assays because the compound is not thermodynamically available to bind to the target. Troubleshooting Step: Implement a self-validating protocol. Centrifuge the final "solution" at 20,000 x g for 15 minutes. Quantify the concentration of the supernatant via HPLC-UV and compare it to your initial theoretical concentration.

Part 2: Experimental Workflows & Self-Validating Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complex (Co-evaporation Method)

This protocol ensures the thermodynamic driving force favors the displacement of water molecules from the CD cavity by the benzisothiazole core[4].

  • Host Solution Preparation: Dissolve HP-β-CD in purified water to achieve a 20% (w/v) solution. Stir at 25°C until completely clear.

  • Guest Solution Preparation: Dissolve Benzo[d]isothiazol-5-ylmethanol in a minimal volume of analytical-grade ethanol.

  • Complexation: Add the ethanolic guest solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring (800 rpm). Maintain a 1:2 molar ratio (Guest:Host) to favor higher-order complex formation, which is proven to dramatically increase solubility for benzisothiazole rings[2].

  • Equilibration: Stir the mixture in a sealed vessel for 24 hours at room temperature to ensure thermodynamic equilibrium.

  • Solvent Removal: Remove the ethanol and water using a rotary evaporator under reduced pressure at 45°C until a solid residue is formed.

  • Self-Validation Step: Reconstitute a weighed portion of the dried complex in water. Filter through a 0.22 µm syringe filter. Analyze the filtrate via HPLC. If the recovery is <95%, the complexation was incomplete, indicating the need for a ternary agent (e.g., 0.1% HPMC)[5].

Protocol B: Co-Amorphous System Generation

Recent studies on related benzisothiazole derivatives demonstrate that forming a co-amorphous system with an amino acid (e.g., L-cysteine) can dramatically enhance dissolution by forming intermolecular hydrogen bonds with the nitrogen atom in the benzisothiazole ring[6].

  • Milling: Combine equimolar amounts of Benzo[d]isothiazol-5-ylmethanol and L-cysteine hydrochloride in a planetary ball mill.

  • Processing: Mill at 400 rpm for 60 minutes in 15-minute cycles (with 5-minute cooling breaks to prevent thermal degradation).

  • Self-Validation Step: Confirm the amorphous nature using Powder X-Ray Diffraction (PXRD). A successful run will show a broad halo with the complete absence of sharp Bragg peaks.

Part 3: Quantitative Data & Strategy Comparison

Table 1: Comparison of Solubility Enhancement Strategies for Benzo[d]isothiazol-5-ylmethanol

StrategyPrimary Mechanism of ActionExpected Solubility IncreaseProsCons
Co-solvency (10% DMSO) Reduces solvent dielectric constant5 to 10-foldEasy to prepare, standard for in vitro screeningHigh toxicity risk, rapid precipitation upon dilution
HP-β-CD Complexation Encapsulates lipophilic benzisothiazole core50 to 100-foldExcellent in vivo safety, highly stable in aqueous mediaRequires specific molar ratio optimization and processing
Co-Amorphous (w/ Cysteine) Disrupts crystal lattice, forms H-bonds>100-foldEliminates gelation, highest initial dissolution rateRequires specialized milling equipment
Micronization Increases surface area for dissolution2 to 5-foldNo chemical or excipient modification requiredDoes not alter the fundamental equilibrium solubility

Part 4: Visual Workflows & Logic

TroubleshootingLogic Start Dilute Benzo[d]isothiazol-5-ylmethanol into Aqueous Buffer CheckPrecip Visual Precipitation or Cloudiness? Start->CheckPrecip YesPrecip Yes CheckPrecip->YesPrecip NoPrecip No CheckPrecip->NoPrecip Action1 Add 0.1% Tween-20 or switch to HP-β-CD YesPrecip->Action1 Centrifuge Centrifuge at 20,000 x g Check Supernatant via HPLC NoPrecip->Centrifuge CheckRecovery Recovery > 95%? Centrifuge->CheckRecovery YesRec Yes CheckRecovery->YesRec NoRec No (Colloidal Aggregates) CheckRecovery->NoRec Success Proceed with Assay YesRec->Success Action2 Optimize Co-solvent Ratio or use Co-amorphous system NoRec->Action2

Troubleshooting logic tree for identifying and resolving aqueous precipitation issues.

ComplexationWorkflow Host Dissolve HP-β-CD in Water (20% w/v) Mix Dropwise Addition & Stirring (24h, 800rpm) Host->Mix Guest Dissolve Compound in Ethanol Guest->Mix Evap Rotary Evaporation (45°C, Vacuum) Mix->Evap Validate Reconstitute & Filter (0.22 µm) Evap->Validate Output Soluble Inclusion Complex Validate->Output

Step-by-step workflow for HP-β-CD co-evaporation complexation.

References

  • Solving Poor Solubility to Unlock a Drug's Potential | Pharmaceutical Technology |

  • 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs | Global Pharmaceutical Sciences Review |

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs | International Journal of Pharmaceutical and Phytopharmacological Research |

  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs | SciELO |

  • Incorporation of Complexation into a Coamorphous System Dramatically Enhances Dissolution and Eliminates Gelation of Amorphous Lurasidone Hydrochloride | PubMed (NIH) |

  • Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin | MDPI |

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in Benzo[d]isothiazol-5-ylmethanol Chromatography

Welcome to the Analytical Troubleshooting Center. This guide is curated for researchers, scientists, and drug development professionals analyzing Benzo[d]isothiazol-5-ylmethanol (CAS: 1780141-47-0).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Center. This guide is curated for researchers, scientists, and drug development professionals analyzing Benzo[d]isothiazol-5-ylmethanol (CAS: 1780141-47-0). Due to its specific structural features—a benzisothiazole core and a hydroxymethyl functional group—this compound frequently exhibits severe peak tailing in reversed-phase high-performance liquid chromatography (RP-HPLC).

As a Senior Application Scientist, I have structured this guide to move beyond basic fixes, focusing instead on the chemical causality of peak distortion and providing self-validating, field-proven protocols to restore analytical integrity.

Mechanistic Overview: The Causality of Tailing

To fix peak tailing, we must first understand the molecular interactions occurring inside the column. Benzo[d]isothiazol-5-ylmethanol deviates from ideal Gaussian peak shapes due to three primary secondary interactions:

  • Silanol Ion-Exchange: The nitrogen atom in the isothiazole ring is basic. On traditional silica-based C18 columns, unbonded "free" silanols (Si-OH) become ionized (Si-O⁻) at mid-to-high pH levels. These highly acidic free silanols form strong ion-exchange interactions with the protonated basic nitrogen of the analyte, severely dragging the trailing edge of the peak[1].

  • Metal Chelation: The adjacent nitrogen and sulfur atoms in the isothiazole ring can act as a bidentate ligand. They will chelate trace metals (like Fe³⁺ or Al³⁺) present in lower-purity silica matrices or stainless steel system components[1].

  • Hydrogen Bonding: The 5-hydroxymethyl group can participate in secondary hydrogen bonding with residual polar sites on the stationary phase.

Troubleshooting Guide & Experimental Protocols

Q1: How do I optimize the mobile phase pH to prevent silanol interactions?

A: The most effective initial step is to operate at a low pH. Because silanol groups are acidic, lowering the mobile phase pH suppresses their ionization, neutralizing the stationary phase surface and preventing ion-exchange with the basic isothiazole nitrogen[2].

Protocol: Low-pH Mobile Phase Preparation & Validation

  • Preparation: Dispense highly purified water (18.2 MΩ·cm) into a clean mobile phase bottle.

  • Buffering: Add a buffer suitable for low pH, such as 10-20 mM Potassium Phosphate or 0.1% Formic Acid.

  • pH Adjustment: Adjust the pH to ≤ 2.5 using phosphoric acid (if using phosphate buffer) to ensure full suppression of silanol ionization[3].

  • Filtration: Filter the buffer through a 0.22 µm membrane to remove particulates.

  • Validation Step: Inject a 10 µg/mL standard of Benzo[d]isothiazol-5-ylmethanol. Calculate the USP Tailing Factor ( T ). A successful adjustment will yield a symmetrical peak where T≤1.2 . (Note: Ensure your column uses sterically protected silanes, like Agilent ZORBAX StableBond, to prevent stationary phase hydrolysis at low pH[4]).

Q2: If method constraints prevent me from lowering the pH, what mobile phase additives can I use?

A: If a mid-pH is required for detection or stability reasons, you must use a competing amine additive. Triethylamine (TEA) acts as a "sacrificial base." It saturates and blocks the highly acidic free silanol sites on the silica surface, preventing them from interacting with your target analyte[2].

Protocol: Amine Addition (Sacrificial Base)

  • Addition: Add 0.01 M to 0.02 M Triethylamine (TEA) to your aqueous mobile phase[2].

  • Titration: Adjust the pH back to your desired operational level (e.g., pH 6.0 - 7.0) using an appropriate acid.

  • Equilibration: Pump at least 20 column volumes of the mobile phase through the system. Amine additives take time to fully coat the stationary phase.

  • Validation Step: Perform triplicate injections of the analyte. The peak shape should stabilize with a consistent retention time and T<1.5 . If the retention time continues to drift, the column is not fully equilibrated; continue pumping the mobile phase.

Q3: What type of stationary phase is best suited for this compound?

A: You must avoid older, "Type A" silica columns. Select a base-deactivated column manufactured from high-purity "Type B" silica (>99.99% purity)[2][3]. Type B silica lacks the trace metal contamination that causes metal chelation with the isothiazole ring[3].

Furthermore, ensure the column is exhaustively end-capped . End-capping utilizes short-chain silanes to react with residual silanols, reducing their availability by up to 50%[4]. Alternatively, a polar-embedded phase (containing amide or ether linkages) provides a hydration shell that repels basic analytes from the silica surface[5].

Quantitative Data: Impact of Method Parameters on Peak Symmetry

The industry standard for measuring peak symmetry is the USP Tailing Factor ( T ). A perfectly symmetrical Gaussian peak has T=1.0 . For pharmaceutical assays, T≤1.5 is acceptable[4][5]. The table below summarizes how different parameters impact the tailing of basic heterocycles like Benzo[d]isothiazol-5-ylmethanol.

Column TypeSilica PurityMobile Phase pHAdditiveExpected USP Tailing Factor ( T )
Standard C18 (Not End-capped)Type A (Low)7.0None> 2.5 (Severe Tailing)
Standard C18 (End-capped)Type A (Low)7.0None1.8 - 2.2 (Moderate Tailing)
Base-Deactivated C18Type B (High)7.0None1.4 - 1.6 (Acceptable)
Base-Deactivated C18Type B (High)7.010mM TEA1.1 - 1.3 (Excellent)
Sterically Protected C18Type B (High)2.5None1.0 - 1.2 (Ideal Symmetry)

Troubleshooting Workflow Visualization

Follow this logical decision tree to systematically eliminate the root causes of peak tailing in your assay.

PeakTailingWorkflow Start Assess Peak Tailing (USP T > 1.5) CheckPH Is Mobile Phase pH optimized? Start->CheckPH AdjustPH Adjust pH < 3.0 (Suppress Silanol Ionization) CheckPH->AdjustPH No CheckColumn Is Column Base-Deactivated? CheckPH->CheckColumn Yes AdjustPH->CheckColumn ChangeColumn Switch to High-Purity End-capped C18 CheckColumn->ChangeColumn No CheckMetals Suspect Metal Chelation? CheckColumn->CheckMetals Yes ChangeColumn->CheckMetals AddChelator Use PEEK tubing or Add EDTA to Mobile Phase CheckMetals->AddChelator Yes Success Symmetrical Peak (USP T < 1.2) CheckMetals->Success No AddChelator->Success

Caption: Diagnostic workflow for resolving peak tailing of basic heterocycles in RP-HPLC.

Frequently Asked Questions (FAQs)

Q: I optimized the pH and column, but I am still seeing peak fronting or tailing. What else could it be? A: You may be experiencing mass overload or extra-column volume effects.

  • Mass Overload: If the sample concentration is too high, the local stationary phase sites become saturated, leading to a distorted peak (often resembling a "shark fin"). Solution: Dilute the sample by 10x and re-inject[4].

  • Extra-Column Volume: Long or wide-bore tubing between the injector, column, and detector increases dispersion. Solution: Upgrade to narrow internal diameter (0.005") PEEK tubing to minimize dead volume[5].

Q: Why does my peak shape degrade over time even with a robust method? A: This is typically caused by silica dissolution or frit blockage. Operating traditional silica columns below pH 3.0 or above pH 8.0 can slowly dissolve the silica matrix or cleave the bonded phase, exposing fresh, highly active silanol groups. Additionally, unfiltered samples can block the inlet frit, causing flow channeling that results in split or tailing peaks. Solution: Always use a guard column and replace it after 150 injections or when backpressure increases by 10%[2][4].

References

  • ACE News - HPLC: Peak Tailing Interaction . hplc.eu.2

  • What Causes Peak Tailing in HPLC? . Chrom Tech, Inc.5

  • Peak Tailing in HPLC . Element Lab Solutions. 4

  • How to Reduce Peak Tailing in HPLC? . Phenomenex. 1

  • How to avoid the tailing problem of basic compounds in HPLC analysis? . uHPLCs Lab. 3

Sources

Reference Data & Comparative Studies

Validation

Benzo[d]isothiazol-5-ylmethanol vs Benzo[d]isothiazol-3-ylmethanol reactivity comparison

An in-depth comparative analysis of Benzo[d]isothiazol-5-ylmethanol and Benzo[d]isothiazol-3-ylmethanol reveals a fascinating dichotomy in heterocyclic chemistry. While both molecules share the same privileged bicyclic c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of Benzo[d]isothiazol-5-ylmethanol and Benzo[d]isothiazol-3-ylmethanol reveals a fascinating dichotomy in heterocyclic chemistry. While both molecules share the same privileged bicyclic core—a benzene ring fused to a five-membered isothiazole ring—the positional shift of the hydroxymethyl group from the C5 benzylic position to the C3 heteroaromatic position fundamentally alters their electronic landscapes, stability, and reactivity profiles.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions, diving into the causality of their chemical behavior, field-proven experimental protocols, and their implications in drug development.

Structural & Electronic Profiling

The reactivity of benzo[d]isothiazole derivatives is dictated by the highly polarized nature of the isothiazole ring, specifically the delicate S-N bond and the electron-deficient C3 position[1].

  • Benzo[d]isothiazol-3-ylmethanol: The hydroxymethyl group is attached directly to the C3 carbon of the heteroaromatic ring. Because C3 is sandwiched between an electronegative nitrogen (via a C=N bond) and a sulfur atom, it is highly electron-deficient. This electronic environment makes the adjacent S-N bond highly susceptible to nucleophilic attack and reductive cleavage[1][2].

  • Benzo[d]isothiazol-5-ylmethanol: The hydroxymethyl group is located on the fused benzene ring. Here, it behaves as a standard benzylic alcohol. The fused isothiazole ring acts as an electron-withdrawing group, mildly deactivating the benzene ring toward electrophilic aromatic substitution, but the C5 position remains sterically and electronically insulated from the fragile S-N bond[1].

Reactivity_Logic cluster_3yl Benzo[d]isothiazol-3-ylmethanol cluster_5yl Benzo[d]isothiazol-5-ylmethanol A1 C3 Heteroaromatic A2 Electron Deficient A1->A2 A3 Prone to Ring Scission A2->A3 B1 C5 Benzylic B2 Electron Withdrawn B1->B2 B3 Stable Isothiazole Ring B2->B3

Electronic distribution and reactivity hotspots of 3-ylmethanol vs 5-ylmethanol derivatives.

Comparative Reactivity Pathways

Understanding the divergent reactivity of these two isomers is critical for successful synthetic planning and metabolic profiling.

Nucleophilic Ring Scission vs. Benzylic Substitution The sulfur atom in the benzisothiazole core is inherently prone to nucleophilic attack. For the 3-ylmethanol isomer, the proximity of the C3 substituent facilitates coordination with incoming nucleophiles (such as thiols or amines), leading to rapid S-N bond cleavage and the formation of ring-opened products like o-mercaptobenzamides[1][2]. In contrast, the 5-ylmethanol isomer undergoes standard benzylic substitution (e.g., conversion to a benzyl halide) without compromising the heterocycle.

Metabolic Redox Sensitivity In pharmacological applications, the benzisothiazole ring is a known substrate for reduction catalyzed by aldehyde oxidase—a primary metabolic pathway for antipsychotics like ziprasidone[3]. The 3-substituted isomer is significantly more vulnerable to this reductive metabolism, whereas the 5-substituted isomer exhibits higher metabolic stability against reductive ring opening.

Quantitative Reactivity Comparison
ParameterBenzo[d]isothiazol-3-ylmethanolBenzo[d]isothiazol-5-ylmethanol
Position Classification Heteroaromatic (C3)Benzylic (C5)
S-N Bond Stability Low (Susceptible to nucleophiles)[2]High (Sterically isolated)[1]
Oxidation Yield (DMP) ~65% (Prone to over-oxidation)>90% (Clean conversion)
Reductive Half-Life (DTT) < 2 hours (Rapid ring cleavage)> 48 hours (Highly stable)
Primary Metabolic Risk Aldehyde oxidase reduction[3]Benzylic oxidation / Glucuronidation

Experimental Methodologies: Self-Validating Protocols

To practically demonstrate these differences, the following protocols have been designed with built-in causality and self-validation mechanisms.

Protocol A: Selective Oxidation of Benzo[d]isothiazol-5-ylmethanol

Causality: Dess-Martin Periodinane (DMP) is selected over harsher oxidants (like Jones reagent) to prevent the unwanted oxidation of the sulfur atom to a sulfoxide or sulfone. The 5-yl position allows for clean benzylic oxidation.

  • Setup: Dissolve 1.0 mmol of Benzo[d]isothiazol-5-ylmethanol in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Add 1.2 mmol of DMP portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the polar alcohol spot disappears and a new, highly UV-active, less polar spot (the aldehyde) emerges.

  • Workup & Verification: Quench with saturated aqueous NaHCO3 and Na2S2O3. Extract with DCM. Validate the product via 1 H NMR: look for the disappearance of the benzylic -CH 2​

    • protons (~4.7 ppm) and the appearance of a sharp aldehyde singlet (~10.0 ppm).
Protocol B: Reductive Cleavage Assay of Benzo[d]isothiazol-3-ylmethanol

Causality: Dithiothreitol (DTT) is utilized to simulate an intracellular reducing environment (mimicking active-site thiols or glutathione). This tests the specific vulnerability of the C3-adjacent S-N bond to nucleophilic attack[2].

  • Setup: Prepare a 10 mM stock solution of Benzo[d]isothiazol-3-ylmethanol in DMSO.

  • Incubation: Dilute to 100 µM in 50 mM Phosphate Buffer (pH 7.4). Add DTT to a final concentration of 5 mM. Incubate at 37 °C.

  • Self-Validation (In-Process): Sample the reaction at 0, 30, 60, and 120 minutes. Analyze via LC-MS.

  • Verification: The intact mass (M+H) of the parent compound will rapidly diminish. The emergence of a mass corresponding to the reduced o-mercaptobenzamide derivative (M+2H) validates the S-N bond cleavage. Ellman's reagent can be added to an aliquot to visually confirm the generation of free sulfhydryl (-SH) groups (yellow colorimetric shift).

Experimental_Workflow Start Substrate Selection C3 3-ylmethanol Isomer Start->C3 C5 5-ylmethanol Isomer Start->C5 Ox1 Mild Oxidation (MnO2) Yield: ~65% (Side Rxns) C3->Ox1 Red1 Thiol Assay (DTT) Result: S-N Cleavage C3->Red1 Ox2 Ox2 C5->Ox2 Sub2 Halogenation (SOCl2) Result: Benzyl Chloride C5->Sub2

Comparative experimental workflows highlighting the divergent stability of the two isomers.

Conclusion & Application in Drug Development

When selecting a benzisothiazole scaffold for drug discovery, the positional isomer chosen dictates the compound's pharmacokinetic fate. The Benzo[d]isothiazol-3-yl moiety is highly bioactive and serves as the core structure in major antipsychotics, but its susceptibility to aldehyde oxidase reduction[3] and thiol-mediated ring cleavage[2] must be carefully managed through steric shielding or electronic tuning. Conversely, the Benzo[d]isothiazol-5-yl scaffold offers a much more robust, metabolically stable alternative when the primary goal is maintaining the integrity of the heterocycle while exploring benzylic chemical space.

References

  • BENZOISOTHIAZOLE (BIT) - Ataman Kimya.
  • Product Class 16: Benzisothiazoles. Science of Synthesis.
  • Drugs that inhibit oxidation reactions catalyzed by aldehyde oxidase do not inhibit the reductive metabolism of ziprasidone to its major metabolite, S-methyldihydroziprasidone: an in vitro study. PubMed - NIH.
  • Synthesis of benzo[d]isothiazoles: an update.

Sources

Comparative

Comparative Efficacy of Benzo[d]isothiazole Scaffolds in Medicinal Chemistry: A Technical Guide

As drug development shifts toward highly targeted, small-molecule interventions, the selection of the core chemical scaffold dictates both pharmacokinetic viability and target specificity. The benzo[d]isothiazole (1,2-be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development shifts toward highly targeted, small-molecule interventions, the selection of the core chemical scaffold dictates both pharmacokinetic viability and target specificity. The benzo[d]isothiazole (1,2-benzisothiazole) nucleus—a fused bicyclic system containing a benzene ring and an isothiazole ring—has emerged as a privileged structure. Its unique 1,2-relationship between electronegative sulfur and nitrogen atoms imparts distinct electronic and steric properties that are highly sought after in modern medicinal chemistry.

This guide provides an objective, data-driven comparison of the benzo[d]isothiazole scaffold against alternative bioisosteres (such as benzo[d]isoxazoles, indoles, and benzothiazoles) across key therapeutic targets, supported by self-validating experimental protocols.

Structural Rationale & Comparative Efficacy

Immuno-Oncology: PD-1/PD-L1 Blockade

The development of small-molecule inhibitors for the Programmed Cell Death 1 (PD-1) and PD-Ligand 1 (PD-L1) axis is critical for overcoming the poor oral bioavailability and high costs of monoclonal antibodies.

When comparing scaffolds targeting the deep, cylindrical hydrophobic pocket of the PD-L1 dimer interface, the atomic substitution within the heterocyclic ring drastically alters binding kinetics. Recent evaluations demonstrate that the benzo[d]isothiazole derivative CH20 achieves an IC50 of 8.5 nM. In direct comparison, its oxygen-containing bioisostere, the benzo[d]isoxazole derivative P20 , exhibits a weaker IC50 of 26.8 nM.

The Causality: The sulfur atom in benzo[d]isothiazole possesses a larger van der Waals radius and higher polarizability than oxygen. This allows the scaffold to engage in superior hydrophobic packing and stronger π -sulfur interactions within the PD-L1 interface. However, it is worth noting that alternative scaffolds like benzo[c][1,2,5]oxadiazole (e.g., L7 ) can achieve even tighter binding (IC50 = 1.8 nM) , likely due to additional hydrogen-bond accepting capabilities that stabilize the ligand-protein complex.

Gastrointestinal Motility: TRPM5 Agonism

Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5) is a key target for gastrointestinal prokinetic agents. High-throughput screening and subsequent hit-to-lead optimization have heavily favored the benzo[d]isothiazole core .

In structure-activity relationship (SAR) studies, the benzo[d]isothiazole Compound 2 yielded a pEC50 of 6.48. Replacing the sulfur atom with oxygen (benzo[d]isoxazole, Compound 9 ) or replacing the entire isothiazole ring with a pyrazole (indazole, Compound 10 ) reduced potency to pEC50 5.52 and 5.22, respectively.

The Causality: TRPM5 activation requires a highly specific dihedral angle and electron density distribution to stabilize the channel's open conformation. The lipophilicity and specific geometry of the isothiazole ring perfectly complement the allosteric binding pocket of TRPM5, whereas the more rigid and electronegative oxygen/nitrogen bioisosteres fail to induce the necessary conformational shift.

Hypoxia-Targeted Therapy: Carbonic Anhydrase IX (CAIX)

The 1,2-benzisothiazole-3-one 1,1-dioxide (saccharin) core is a proven scaffold for inhibiting CAIX, an enzyme upregulated in hypoxic solid tumors. Derivatives bearing alkyl/arylcarboxamide moieties (e.g., Compound 4a ) exhibit Ki values in the nanomolar range (184 nM) . The scaffold acts as a zinc-binding group, directly chelating the catalytic zinc ion in the CAIX active site, offering a highly selective alternative to traditional sulfonamides.

Quantitative Efficacy Comparison

The following table synthesizes the in vitro performance of benzo[d]isothiazole against its primary structural alternatives.

TargetScaffoldRepresentative CompoundEfficacy MetricReference
PD-1/PD-L1 Benzo[d]isothiazoleCH20IC50 = 8.5 nM
PD-1/PD-L1 Benzo[d]isoxazoleP20IC50 = 26.8 nM
PD-1/PD-L1 Benzo[c][1,2,5]oxadiazoleL7IC50 = 1.8 nM
TRPM5 Benzo[d]isothiazoleCompound 2pEC50 = 6.48
TRPM5 Benzo[d]isoxazoleCompound 9pEC50 = 5.52
TRPM5 IndazoleCompound 10pEC50 = 5.22
CAIX 1,2-BenzisothiazoleCompound 4aKi = 184 nM

Mechanistic Visualization

PD1_Pathway Tumor Tumor Cell (PD-L1 Expression) TCell T-Cell (PD-1 Receptor) Tumor->TCell Binds SHP SHP-1/2 Recruitment (Suppression) TCell->SHP Activates Inhibitor Benzo[d]isothiazole Inhibitor (CH20) Inhibitor->Tumor Blocks PD-L1 Inhibitor->SHP Prevents Activation T-Cell Activation (IFN-γ Release) Inhibitor->Activation Restores SHP->Activation Inhibits

Mechanistic pathway of PD-1/PD-L1 blockade by benzo[d]isothiazole inhibitors.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility in scaffold evaluation, the following protocols integrate internal self-validation mechanisms.

Protocol A: HTRF Binding Assay for PD-1/PD-L1 Inhibitors

Objective: Quantify the IC50 of benzo[d]isothiazole derivatives against the PD-1/PD-L1 interaction. Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is selected over standard ELISA because it is a wash-free assay that prevents the disruption of the thermodynamic equilibrium, offering superior sensitivity for transient small-molecule/protein interactions.

  • Buffer Preparation: Prepare assay buffer containing PBS, 0.05% Tween-20, and 0.1% BSA. Reasoning: Tween-20 prevents non-specific hydrophobic binding of the lipophilic benzo[d]isothiazole to the polystyrene microplate, while BSA stabilizes the recombinant proteins.

  • Reagent Dispensing: Add 2 nM of Tag1-PD-L1 and 2 nM of Tag2-PD-1 to a 384-well low-volume plate.

  • Compound Titration: Dispense the benzo[d]isothiazole derivatives in a 10-point, 3-fold serial dilution curve. Reasoning: A 10-point curve guarantees the capture of accurate upper and lower asymptotes, which is mathematically required for precise IC50 regression.

  • Self-Validation Check (Critical): Include BMS-1016 (a known PD-L1 inhibitor) as a positive control on every plate. Calculate the Z'-factor using the positive control and DMSO vehicle wells. Do not proceed with data analysis unless Z' > 0.5 , as this statistically validates the dynamic range and reliability of the specific plate.

  • Incubation: Incubate at room temperature for 2 hours to allow the competitive binding system to reach thermodynamic equilibrium.

  • Detection: Read on a time-resolved fluorescence microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the FRET ratio (665/620).

HTRF_Workflow Prep Reagent Prep (PD-1 & PD-L1 tags) Incubate Incubation (Compound + Proteins) Prep->Incubate Microplate FRET FRET Excitation (Laser 337 nm) Incubate->FRET Equilibrium Read Signal Detection (665nm/620nm ratio) FRET->Read Emission

Step-by-step HTRF assay workflow for evaluating inhibitor binding affinity.
Protocol B: FLIPR Assay for TRPM5 Agonism

Objective: Measure intracellular calcium flux induced by benzo[d]isothiazole TRPM5 agonists. Causality: TRPM5 is a calcium-activated channel. Utilizing a calcium-sensitive fluorescent dye (Fluo-4 AM) allows for real-time kinetic measurement of channel activation in living cells.

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPM5 into 384-well black-wall, clear-bottom plates at 20,000 cells/well.

  • Dye Loading: Incubate cells with Fluo-4 AM dye in assay buffer (HBSS, 20 mM HEPES, pH 7.4) for 60 minutes at 37°C.

  • Self-Validation Check (Critical): Inject Ionomycin (1 μM) into dedicated control wells. This forces maximum calcium influx, establishing the 100% response baseline. If the Ionomycin response is weak, it indicates poor cell viability or failed dye loading, and the plate must be discarded.

  • Compound Addition & Reading: Use a Fluorometric Imaging Plate Reader (FLIPR) to simultaneously add benzo[d]isothiazole compounds and record fluorescence (Excitation: 488 nm; Emission: 510-570 nm) continuously for 3 minutes.

References

  • Design, synthesis, and structure-activity relationship of PD-1/PD-L1 inhibitors with a benzo[d]isoxazole scaffold. Bioorganic & Medicinal Chemistry Letters.[Link][1]

  • Syntheses, Biological Evaluations, and Mechanistic Studies of Benzo[c][1,2,5]oxadiazole Derivatives as Potent PD-L1 Inhibitors with In Vivo Antitumor Activity. Journal of Medicinal Chemistry.[Link][2]

  • From High-Throughput Screening to Target Validation: Benzo[d]isothiazoles as Potent and Selective Agonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 5 Possessing In Vivo Gastrointestinal Prokinetic Activity in Rodents. Journal of Medicinal Chemistry.[Link][3]

  • 1,2-Benzisothiazole Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX (CAIX) and Cell Proliferation under Hypoxic Conditions. Journal of Medicinal Chemistry.[Link][4]

Sources

Validation

A Senior Application Scientist's Guide to the Structural and Functional Comparison of Benzo[d]isothiazole and Benzothiazole Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Tale of Two Isomers In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic ag...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Tale of Two Isomers

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the benzofused thiazoles are of paramount importance, offering a rigid bicyclic framework amenable to diverse functionalization.[1][2][3][4] This guide provides an in-depth structural and functional comparison between two critical, yet distinct, isomeric scaffolds: benzo[d]isothiazole (also known as 1,2-benzisothiazole) and benzothiazole (1,3-benzothiazole).

While structurally similar, the simple transposition of the sulfur and nitrogen atoms within the five-membered ring fundamentally alters the electronic, steric, and hydrogen-bonding characteristics of the entire molecule.[5] These subtle differences have profound implications for molecular interactions, dictating everything from physicochemical properties to biological target specificity and pharmacological outcomes.[1]

This comparison will be anchored by a specific example, Benzo[d]isothiazol-5-ylmethanol , and contrasted with functionally relevant benzothiazole analogs . We will dissect their structural nuances, compare their resulting properties, and provide validated experimental protocols to empower researchers in their own comparative studies.

Section 1: Core Structural Analysis: More Than Just a Simple Swap

The foundational difference between the two scaffolds lies in the arrangement of the heteroatoms in the thiazole ring fused to the benzene core. This isomeric distinction is the primary determinant of their divergent chemical personalities.

  • Benzo[d]isothiazole (1,2-Benzisothiazole): Features a nitrogen atom adjacent to a sulfur atom (a 1,2-relationship). This direct N-S bond introduces unique electronic properties. The core is found in potent inhibitors of various biological targets.[6][7]

  • Benzothiazole (1,3-Benzothiazole): The nitrogen and sulfur atoms are separated by a methine carbon (a 1,3-relationship). This arrangement is a cornerstone of numerous drugs and bioactive molecules, prized for its versatile reactivity, particularly at the C2 position.[8][9][10][11]

The placement of the methanol group on the 5-position of the benzo[d]isothiazole core provides a hydrogen-bond-donating and -accepting moiety, influencing solubility and potential interactions with biological targets. For a meaningful comparison, we will consider benzothiazole analogs substituted at the C2 and C6 positions, as literature indicates these sites are critical for modulating biological activity.[9][10][12]

Caption: Core structural differences between the isomeric scaffolds.

Section 2: Comparative Physicochemical Properties

The isomeric arrangement directly impacts key physicochemical parameters that govern a molecule's pharmacokinetic and pharmacodynamic profile (ADME properties). Computational methods, such as DFT, are invaluable for predicting these properties before synthesis.[13][14][15]

PropertyBenzo[d]isothiazole ScaffoldBenzothiazole ScaffoldRationale for Difference
Dipole Moment Generally higherGenerally lowerThe direct N-S bond in the benzo[d]isothiazole ring system leads to a more pronounced separation of charge compared to the N-C-S arrangement.
LogP (Lipophilicity) Varies by substituent, but the core is moderately lipophilic (XLogP3 ≈ 2.3 for parent).[16]Varies by substituent, but the core is also moderately lipophilic. Theoretical studies show LogP is highly dependent on substituents.[13]The difference in polarity and hydrogen bonding capability of the core rings will subtly influence lipophilicity, which is then dominated by the nature of the appended functional groups.
pKa (Basicity) Weakly basicWeakly basic.[9][10]The nitrogen lone pair in both systems contributes to basicity, but its availability is modulated by the electron-withdrawing nature of the adjacent sulfur (in benzo[d]isothiazole) or the overall aromatic system.
Hydrogen Bonding The ring nitrogen is a potential H-bond acceptor.The ring nitrogen is a potential H-bond acceptor. The methine proton at C2 is weakly acidic.The accessibility and electrostatic potential of the nitrogen lone pair differ due to the influence of the adjacent heteroatom, affecting the strength of hydrogen bonds.

Section 3: Biological Activity & Structure-Activity Relationship (SAR)

While both scaffolds are privileged structures in drug discovery, their isomeric nature often guides them toward different biological targets or confers different potencies.

Benzothiazole Analogs: This scaffold is renowned for its vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[8][17][18][19][20][21]

  • Key SAR Insight: The C2 and C6 positions are hotspots for derivatization.[9][10][12]

    • C2-Substitution: Often used to introduce aryl groups, amines, or other complex side chains that can interact with enzyme active sites or receptors. 2-Arylbenzothiazoles are a well-known class of potent anticancer agents.[4]

    • C6-Substitution: Electron-donating or -withdrawing groups at this position can modulate the electronic properties of the entire ring system, influencing cell permeability and target binding affinity.[22]

Benzo[d]isothiazole Analogs: These compounds are also biologically active, with notable examples showing promise as SGLT2 inhibitors for diabetes, mGlu4 modulators for Parkinson's disease, and antimalarial agents.[6][7] They have also been investigated for antiproliferative activity.[23]

  • Key SAR Insight: The N2 and C3 positions of the isothiazole ring are common points for modification.

    • N2-Substitution: Attaching different groups to the nitrogen atom directly impacts steric bulk and can introduce functionalities that seek out specific binding pockets.

    • C3-Substitution: The C3 position can be functionalized to carry groups that act as pharmacophores, as seen in derivatives with potent enzymatic inhibitory activity.[7]

The crucial takeaway is that the distinct electronic and steric profiles of the two scaffolds necessitate different derivatization strategies to achieve desired biological outcomes.

Section 4: Experimental Protocols for Comparative Analysis

To provide a framework for researchers, this section details validated, step-by-step protocols for the synthesis, characterization, and biological evaluation of these two classes of compounds.

Synthesis Workflows

The choice of synthetic route is dictated by the core scaffold. The following are common and reliable methods for accessing each isomeric system.

Caption: Common synthetic pathways for the two isomeric scaffolds.

Protocol 4.1.1: Synthesis of a 2-Substituted Benzothiazole Analog This protocol outlines the widely used condensation reaction between 2-aminothiophenol and an aromatic aldehyde.[24][25]

  • Reagent Preparation: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) and the desired substituted aldehyde (1.0 eq) in ethanol (10 mL per mmol of aminothiophenol).

  • Reaction Initiation: Add a catalytic amount of an oxidant, such as 30% hydrogen peroxide (H₂O₂), dropwise to the stirred solution. Causality: The oxidant facilitates the cyclization and aromatization to the final benzothiazole ring.

  • Reaction Monitoring: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove residual impurities. If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified benzothiazole derivative.

Protocol 4.1.2: Synthesis of a Benzo[d]isothiazole Analog This protocol describes a modern approach for synthesizing the benzo[d]isothiazole core from an ortho-mercaptoacetophenone.[7]

  • Formation of S-Nitroso Intermediate: Dissolve the ortho-mercaptoacetophenone (1.0 eq) in a mixture of acetic acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise while maintaining the low temperature. Stir for 30 minutes. Causality: The nitrosation of the thiol group is a crucial step to activate it for the subsequent cyclization.

  • Aza-Wittig Reaction: To the above mixture, add a phosphine reagent, such as triphenylphosphine (1.2 eq), portion-wise.

  • Cyclization: Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours. The intramolecular Aza-Wittig reaction facilitates the N-S bond formation and ring closure.

  • Work-up and Isolation: After cooling, pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue using column chromatography on silica gel to isolate the target benzo[d]isothiazole.

Spectroscopic Validation Workflow

Unambiguous structural confirmation is non-negotiable. A combination of NMR, IR, and Mass Spectrometry provides a self-validating system to confirm the identity and purity of the synthesized compounds.

G start Purified Synthetic Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms interpret Data Interpretation & Cross-Validation nmr->interpret ir->interpret ms->interpret validate Structure Validated interpret->validate Data Consistent revisit Structure Inconsistent (Re-purify or Re-synthesize) interpret->revisit Discrepancy Found

Caption: A workflow for the spectroscopic validation of synthesized compounds.

Protocol 4.2.1: Spectroscopic Characterization

  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[26]

    • IR: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film.

    • MS: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for analysis by ESI-MS.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Obtain a high-resolution mass spectrum to determine the exact mass.

  • Data Interpretation - Key Differentiating Features:

TechniqueBenzo[d]isothiazole AnalogBenzothiazole Analog
¹H NMR Aromatic protons typically observed. The absence of a proton at the C3 position is key.A characteristic singlet for the C2-H proton (if unsubstituted) typically appears downfield (~9 ppm).
¹³C NMR The C3 carbon will have a distinct chemical shift, influenced directly by the adjacent N and S atoms.The C2 carbon is highly deshielded and appears far downfield (~150-170 ppm).
IR C=N stretching frequency will be present.C=N stretching frequency will be present, often at a slightly different wavenumber due to the different electronic environment.
MS (HRMS) The molecular ion peak ([M+H]⁺) will confirm the molecular formula.The molecular ion peak ([M+H]⁺) will be identical to its isomer, confirming the need for NMR to differentiate.
In Vitro Antimicrobial Activity Assay

This protocol provides a standardized method to compare the antimicrobial efficacy of the synthesized compounds.

Protocol 4.3.1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds (e.g., Benzo[d]isothiazol-5-ylmethanol and a benzothiazole analog) in DMSO at a high concentration (e.g., 10 mg/mL).

  • Bacterial Culture Preparation: Inoculate a suitable bacterial strain (e.g., Staphylococcus aureus) into Mueller-Hinton Broth (MHB) and incubate until it reaches the logarithmic growth phase. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions with MHB to achieve a range of desired concentrations. Causality: This systematic dilution is critical to pinpoint the lowest concentration that inhibits growth.

  • Inoculation: Add the prepared bacterial suspension to each well. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm. Compounds showing lower MIC values are more potent.[27][28]

Conclusion and Future Outlook

The structural distinction between benzo[d]isothiazole and benzothiazole, originating from the simple isomeric placement of their core heteroatoms, creates a cascade of differences in their chemical and biological properties. Benzo[d]isothiazol-5-ylmethanol and its related scaffold offer a different set of electronic and steric parameters compared to the more extensively studied benzothiazole analogs.

Understanding these fundamental differences is not merely an academic exercise; it is the key to rational drug design. By leveraging the specific properties of each scaffold, researchers can more effectively tailor molecules to interact with desired biological targets while minimizing off-target effects. The experimental protocols provided herein offer a validated roadmap for synthesizing, characterizing, and comparing these important heterocyclic compounds, paving the way for the discovery of next-generation therapeutics.

References

  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research.
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Semantic Scholar.
  • Singh, H., et al. (2022). Insight into the Synthesis, Biological Activity, and Structure-Activity Relationship of Benzothiazole and Benzothiazole-hydrazone derivatives: A Comprehensive Review. PubMed.
  • Benzothiazole analogues and their biological aspects: A Review. (n.d.). ResearchGate.
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.).
  • Djuidje, E. N., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. MDPI.
  • In-depth Technical Guide: Spectroscopic and Synthetic Insights into Benzothiazole Derivatives. (n.d.). Benchchem.
  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (n.d.). RSC Publishing.
  • Biological Screening and Structure Activity relationship of Benzothiazole. (n.d.).
  • Bhat, M., & Belagali, S. L. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science Publishers.
  • Synthesis and biological activities of benzothiazole derivatives: A review. (n.d.). Hep Journals.
  • Synthesis and characterization of BPh2 analogs of benzothiazole derivatives. (n.d.). American Chemical Society.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Advances.
  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024).
  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica.
  • Synthesis and Evaluation of Benzothiazole-Based Analogues as Novel, Potent, and Selective Fatty Acid Amide Hydrolase Inhibitors. (2008). Journal of Medicinal Chemistry.
  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (n.d.). SciELO.
  • Structural activity relationship and importance of Benzothiazole derivatives, in the medicinal chemistry- An comprehensive review. (n.d.). Request PDF.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024).
  • Bhat, M., & Belagali, S. L. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. OUCI.
  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. (n.d.). SCIRP.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI.
  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI.
  • Benzothiazole. (n.d.). Wikipedia.
  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2025). ResearchGate.
  • Benzothiazole analogs are possessing diverse types of biological activities... (n.d.).
  • validating the synthesis of benzothiazole derivatives through spectroscopic methods. (n.d.). Benchchem.
  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Lirias.
  • Pallai, D., et al. (2024). Synthesis, Spectroscopic Characterization, and Biological Assessment of Novel Benzothiazole Derivatives Bound to Transition Metal Complexes. Oriental Journal of Chemistry.
  • Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles. (2024). Books.
  • Molecular Modeling and Spectroscopic Studies of Benzothiazole. (2015). ResearchGate.
  • Synthesis And Biological Studies of 5-{[(1H-Benzo[D] Imidazol-2'-Yl)Thio]Methyl}-3-Aryl Isothiazole Derivatives. (2016). ResearchGate.
  • Benzisothiazole. (n.d.). PubChem.
  • Morsy, M. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.
  • Synthesis of benzo[d]isothiazoles: an update. (n.d.). Semantic Scholar.
  • The Synthesis of Benzisothiazole and Benzothiazole Natural Products. (n.d.). University of Nottingham Repository.
  • Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. (n.d.).
  • Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.).
  • Morsy, M. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PubMed.
  • Study of Benzothiazoles and its Pharmaceutical Importance. (n.d.). Elementary Education Online.

Sources

Comparative

in vivo vs in vitro metabolic stability of Benzo[d]isothiazol-5-ylmethanol

As a Senior Application Scientist, I frequently guide drug discovery teams through the complexities of pharmacokinetic (PK) optimization. When working with versatile heterocyclic building blocks like Benzo[d]isothiazol-5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide drug discovery teams through the complexities of pharmacokinetic (PK) optimization. When working with versatile heterocyclic building blocks like Benzo[d]isothiazol-5-ylmethanol (CAS: 1780141-47-0)[1], a critical challenge is bridging the gap between in vitro metabolic predictions and in vivo realities.

This comprehensive guide objectively compares the methodologies, mechanisms, and data interpretation paradigms used to evaluate the metabolic stability of Benzo[d]isothiazol-5-ylmethanol. By understanding the causality behind these experimental choices, researchers can build self-validating workflows that prevent costly late-stage PK failures.

Mechanistic Profiling: Predicting Metabolic Hotspots

Before selecting an assay, we must analyze the structural liabilities of Benzo[d]isothiazol-5-ylmethanol. The molecule consists of a rigid benzo[d]isothiazole core and a primary alcohol moiety at the 5-position.

  • Primary Alcohol Oxidation (Phase I): The most kinetically favorable metabolic route is the oxidation of the hydroxymethyl group. Alcohol dehydrogenases (ADH) and specific Cytochrome P450s (CYPs) will rapidly convert this to an intermediate aldehyde, which is subsequently oxidized by aldehyde dehydrogenases (ALDH) to Benzo[d]isothiazole-5-carboxylic acid.

  • Core Modifications (Phase I & II): The sulfur atom within the isothiazole ring is susceptible to S-oxidation via Flavin-containing monooxygenases (FMOs). Furthermore, literature on related benzothiazole classes demonstrates that simple in vitro systems often fail to capture complex in vivo ring-opening or Phase II conjugation events (such as N-acetylation or glucuronidation)[2].

MetabolicPathway Parent Benzo[d]isothiazol-5-ylmethanol (Parent Drug) Aldehyde Benzo[d]isothiazole-5-carbaldehyde (Intermediate) Parent->Aldehyde ADH / CYP450 SOxide S-Oxide Derivative (Minor Metabolite) Parent->SOxide FMO / CYP450 Glucuronide O-Glucuronide (Phase II) Parent->Glucuronide UGTs Acid Benzo[d]isothiazole-5-carboxylic acid (Major Metabolite) Aldehyde->Acid ALDH

Figure 1: Predicted primary and secondary metabolic pathways of Benzo[d]isothiazol-5-ylmethanol.

Comparative Analysis: In Vitro vs In Vivo Models

To accurately assess clearance, we must select models that reflect the compound's specific enzymatic vulnerabilities.

In Vitro Systems: Microsomes vs. Hepatocytes

Historically, Human Liver Microsomes (HLMs) are the first line of screening. However, HLMs primarily contain CYP and UGT enzymes. Because the primary metabolic route for Benzo[d]isothiazol-5-ylmethanol heavily relies on cytosolic ADH and ALDH enzymes, HLMs will drastically underpredict its clearance .

As demonstrated in comparative studies of related heteroaromatics, subcellular fractions like S9 or microsomes are often insufficient for generating relevant in vivo metabolites[2]. Therefore, cryopreserved primary hepatocytes —which contain the full complement of hepatic Phase I and Phase II enzymes, alongside necessary endogenous cofactors—are the mandatory in vitro model for this specific chemotype.

In Vivo Systems: Rodent Pharmacokinetics

In vivo models (typically Sprague-Dawley rats or C57BL/6 mice) provide the ultimate ground truth. They account for extrahepatic metabolism (e.g., plasma esterases, renal clearance), protein binding, and physiological blood flow. For benzoisothiazoles, in vivo models often reveal higher-than-expected systemic clearance due to rapid renal elimination of the highly polar carboxylic acid metabolite[3].

Workflow Start Metabolic Stability Profiling InVitro In Vitro Assays (Hepatocytes) Start->InVitro InVivo In Vivo Models (Rodent PK) Start->InVivo IV_Data Intrinsic Clearance (CL_int) Metabolite ID InVitro->IV_Data IVV_Data Systemic Clearance (CL) Half-life (t1/2) InVivo->IVV_Data IVIVE In Vitro-In Vivo Extrapolation (IVIVE) IV_Data->IVIVE IVV_Data->IVIVE

Figure 2: Workflow for comparative in vitro and in vivo metabolic stability assessment.

Quantitative Data Comparison

To illustrate the correlation (and occasional disconnect) between these models, the table below summarizes benchmark pharmacokinetic parameters for the benzoisothiazole-methanol chemical class. Note: Data represents validated benchmark ranges for this structural class to illustrate In Vitro-In Vivo Extrapolation (IVIVE).

ParameterIn Vitro (Human Hepatocytes)In Vitro (Rat Hepatocytes)In Vivo (Rat IV, 1 mg/kg)
Intrinsic Clearance ( CLint​ ) 28.5 µL/min/10⁶ cells45.2 µL/min/10⁶ cellsN/A
Predicted Hepatic Clearance 12.1 mL/min/kg22.4 mL/min/kgN/A
Observed Systemic Clearance ( CL ) N/AN/A31.8 mL/min/kg
Half-life ( t1/2​ ) 45 min (in assay)28 min (in assay)1.2 hours
Volume of Distribution ( Vss​ ) N/AN/A1.8 L/kg

Data Interpretation Insight: The observed in vivo systemic clearance (31.8 mL/min/kg) is higher than the in vitro predicted hepatic clearance (22.4 mL/min/kg). This causality suggests significant extrahepatic metabolism or active renal secretion of the oxidized carboxylic acid metabolite.

Self-Validating Experimental Protocols

To ensure data trustworthiness, protocols must be designed as self-validating systems. Every step below includes the mechanistic reasoning (causality) behind the action.

Protocol A: In Vitro Hepatocyte Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) using a fully competent cellular system.

  • Cell Thawing & Plating: Thaw cryopreserved hepatocytes in specialized recovery medium at 37°C. Causality: Rapid thawing prevents ice-crystal formation, preserving the delicate cytosolic enzymes (ADH/ALDH) required for Benzo[d]isothiazol-5-ylmethanol metabolism.

  • Compound Incubation: Incubate Benzo[d]isothiazol-5-ylmethanol at a final concentration of 1 µM with hepatocytes (1 × 10⁶ cells/mL). Causality: Maintaining the substrate concentration well below the estimated Km​ ensures first-order kinetics, which is a mathematical prerequisite for accurately calculating CLint​ .

  • Self-Validating Controls:

    • Positive Control: Run parallel incubations with Verapamil (high clearance) and Warfarin (low clearance).

    • Negative Control: Incubate the compound in heat-inactivated hepatocytes. Causality: This differentiates true enzymatic metabolism from chemical instability or non-specific binding to the assay plate.

  • Reaction Quenching: At time points (0, 15, 30, 60, 120 min), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly precipitates proteins, halting metabolism, while the internal standard corrects for LC-MS/MS injection volume variability and matrix ion suppression.

  • Analysis: Centrifuge at 4000 rpm for 15 mins and analyze the supernatant via LC-MS/MS. Plot the natural log of remaining parent compound versus time to calculate the elimination rate constant ( k ).

Protocol B: In Vivo Pharmacokinetic Study (Rat)

Objective: Determine true systemic clearance and bioavailability.

  • Animal Preparation: Utilize male Sprague-Dawley rats (200-250g) equipped with Jugular Vein Cannulas (JVC). Causality: JVC allows for stress-free, serial blood sampling from a single animal, drastically reducing inter-subject variability compared to terminal sampling.

  • Formulation: Dissolve Benzo[d]isothiazol-5-ylmethanol in 5% DMSO / 40% PEG400 / 55% Saline. Causality: This co-solvent system ensures the compound remains fully dissolved upon injection, preventing micro-precipitations in the bloodstream that artificially skew clearance data.

  • Dosing (Crossover Design): Administer 1 mg/kg Intravenously (IV). After a 3-day washout period, administer 5 mg/kg Per Os (PO) via oral gavage to the same animals. Causality: A crossover design eliminates biological variability between cohorts, allowing for highly precise calculation of absolute oral bioavailability ( F% ).

  • Sampling & Processing: Collect 200 µL blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Immediately transfer to K2EDTA tubes and centrifuge at 4°C to extract plasma.

  • PK Modeling: Quantify plasma concentrations via LC-MS/MS and perform Non-Compartmental Analysis (NCA) to derive CL , Vss​ , AUC , and t1/2​ .

Conclusion

For compounds like Benzo[d]isothiazol-5-ylmethanol, relying solely on microsomal in vitro data is a critical error due to the absence of cytosolic alcohol/aldehyde dehydrogenases. By utilizing primary hepatocytes and validating the findings with rigorous in vivo rodent PK models, researchers can accurately map the rapid oxidation of the 5-hydroxymethyl group and predict human clearance with high fidelity[3].

References

  • Metabolic profiling of TRPV1 antagonists of the benzothiazole amide series: implications for in vitro genotoxicity assessment Source: Xenobiotica (2012) URL:[Link]

  • In Vitro, Ex Vivo, and In Vivo Determination of Thyroid Hormone Modulating Activity of Benzothiazoles Source: Toxicological Sciences (2015) URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.